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Core Science & Biosynthesis

Foundational

Engineering Physicochemical Space: The Strategic Role of 3-Amino-2-fluoro-2-methylpropan-1-ol in Modern Drug Discovery

Executive Summary In the contemporary landscape of fragment-based drug discovery (FBDD) and lead optimization, the strategic incorporation of fluorine has evolved from a niche structural modification to a foundational de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of fragment-based drug discovery (FBDD) and lead optimization, the strategic incorporation of fluorine has evolved from a niche structural modification to a foundational design principle. 3-Amino-2-fluoro-2-methylpropan-1-ol (CAS 1800560-83-1)[1] represents a highly specialized fluorinated building block that enables medicinal chemists to precisely engineer the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. By situating a highly electronegative fluorine atom on a quaternary carbon adjacent to both a primary amine and a primary alcohol, this motif provides unprecedented control over local basicity, lipophilicity, and metabolic stability without introducing prohibitive steric bulk.

This technical guide dissects the mechanistic rationale for utilizing 3-Amino-2-fluoro-2-methylpropan-1-ol, provides robust experimental workflows for its incorporation, and explores its transformative impact on drug design.

Mechanistic Rationale: The Causality of Fluorine Substitution

The utility of 3-Amino-2-fluoro-2-methylpropan-1-ol is rooted in the unique physicochemical perturbations induced by the fluorine atom. Understanding the causality behind these changes is critical for rational drug design.

Amine pKa Modulation and hERG Toxicity

Fluorine is the most electronegative element in the periodic table. When positioned at the beta-carbon relative to an amine (as in this building block), it exerts a profound negative inductive effect (-I) through the sigma bond network. This effect pulls electron density away from the nitrogen atom, reducing the availability of its lone pair to accept a proton. Consequently, the basicity (pKa) of the amine is significantly lowered[2].

Why this matters: A lower pKa ensures that a higher fraction of the drug remains in its unionized state at physiological pH (7.4). Furthermore, highly basic amines are notorious for binding to the hERG potassium channel, a primary driver of drug-induced cardiotoxicity. By depressing the pKa, fluorinated amino alcohols mitigate this critical off-target liability[3].

Enhancing Lipophilicity and Membrane Permeability

The C–F bond is highly polarized but possesses extremely low polarizability, creating a dense, hydrophobic local microenvironment. Substituting a hydrogen atom with a fluorine atom typically increases the lipophilicity (logP/logD) of the molecule. This enhanced lipophilicity directly correlates with improved passive diffusion across lipid bilayers, thereby increasing cellular penetration and oral bioavailability[4].

Metabolic Shielding

Cytochrome P450 (CYP) enzymes frequently target electron-rich, unhindered alkyl chains for oxidative metabolism (e.g., alpha-oxidation of amines). The C–F bond is exceptionally strong (~130 kcal/mol). Placing a fluorine atom and a methyl group adjacent to the amine creates both an electronic sink and a steric shield, effectively blocking these metabolic hotspots and prolonging the in vivo half-life of the therapeutic agent[2].

CausalityMap F_Sub Fluorine Substitution at C2 Position Inductive Negative Inductive Effect (-I) F_Sub->Inductive Steric Steric & Electronic Shielding F_Sub->Steric Lipophilicity Increased Local Hydrophobicity F_Sub->Lipophilicity pKa Lowered Amine pKa (Reduced Basicity) Inductive->pKa CYP Blocked CYP450 Oxidative Hotspot Steric->CYP Perm Enhanced Membrane Permeability Lipophilicity->Perm pKa->Perm Tox Reduced hERG Cardiotoxicity pKa->Tox HalfLife Extended In Vivo Half-Life CYP->HalfLife

Fig 1: Logical causality map detailing how C2-fluorine substitution modulates physicochemical properties.

Quantitative Physicochemical Profiling

To illustrate the structural advantage of 3-Amino-2-fluoro-2-methylpropan-1-ol, the following table summarizes the comparative physicochemical shifts observed when transitioning from a standard aliphatic amino alcohol to its fluorinated counterpart.

Physicochemical ParameterNon-Fluorinated Analog (e.g., 3-Amino-2-methylpropan-1-ol)Fluorinated Building Block (CAS 1800560-83-1)Pharmacological Impact
Amine pKa ~9.5~7.5 - 8.0Reduced hERG affinity; higher unionized fraction at pH 7.4[3].
Lipophilicity (logD at pH 7.4) Baseline+0.5 to +1.0 log unitsEnhanced passive membrane permeability and target binding[4].
Metabolic Stability (Intrinsic Clearance) High (Susceptible to oxidation)Low (Sterically/electronically shielded)Prolonged half-life; prevention of oxidative degradation[2].
Hydrogen Bonding Capacity Standard donor/acceptorModulated by adjacent C-F polarizationAltered target protein-ligand interaction dynamics.

Experimental Workflows: Synthetic Incorporation

Incorporating 3-Amino-2-fluoro-2-methylpropan-1-ol into a drug scaffold typically involves amide bond formation with a carboxylic acid lead fragment. Because the amine in this building block is both sterically hindered (by the adjacent quaternary carbon) and electronically deactivated (due to the fluorine's -I effect), standard coupling reagents (like EDC/HOBt) often yield poor conversions.

To ensure a self-validating and high-yielding protocol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates coupling with hindered and deactivated amines[5].

Step-by-Step Methodology: HATU-Mediated Amide Coupling

Reagents Required:

  • Carboxylic acid lead fragment (1.0 equiv)

  • 3-Amino-2-fluoro-2-methylpropan-1-ol (CAS 1800560-83-1) (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (nitrogen or argon). Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv).

  • Pre-activation Stirring: Stir the mixture at room temperature for 15–30 minutes. Causality: This pre-activation step ensures the complete conversion of the carboxylic acid to the highly reactive HOAt ester, preventing the unreacted acid from protonating the weakly basic fluorinated amine.

  • Coupling: Add 3-Amino-2-fluoro-2-methylpropan-1-ol (1.2 equiv) to the reaction mixture. Stir continuously at room temperature for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers sequentially with water (to remove DMF) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) to isolate the pure fluorinated target compound.

SyntheticWorkflow Acid Carboxylic Acid Lead Fragment Activation Activation Step HATU + DIPEA in DMF (15 min, RT) Acid->Activation ActiveEster HOAt Active Ester Intermediate Activation->ActiveEster Amine Addition of Amino Alcohol (CAS 1800560-83-1) ActiveEster->Amine Coupling Amide Bond Formation (2-4 hours, RT) Amine->Coupling Workup Aqueous Workup (Brine/EtOAc extraction) Coupling->Workup Product Fluorinated Target Compound Workup->Product

Fig 2: Step-by-step synthetic workflow for the HATU-mediated amide coupling of the fluorinated building block.

Conclusion

The integration of 3-Amino-2-fluoro-2-methylpropan-1-ol into medicinal chemistry pipelines is a masterclass in utilizing atomic-level modifications to drive macroscopic pharmacological outcomes. By leveraging the unique stereoelectronic properties of fluorine, drug development professionals can systematically rescue lead compounds suffering from poor permeability, rapid metabolic clearance, or off-target cardiotoxicity. As fragment-based design continues to mature, building blocks of this caliber will remain indispensable tools for navigating complex physicochemical space.

References

  • BLD Pharm. "3-Amino-2-fluoro-2-methylpropan-1-ol Product Information (CAS 1800560-83-1)." BLD Pharm Catalog.1

  • Science Domain International. "The pKa of adjacent functional groups is significantly impacted by fluorine substitution..." SDI Article. 2

  • National Institutes of Health (NIH) / PMC. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." PMC. 4

  • ACS Publications. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry. 3

  • National Institutes of Health (NIH) / PMC. "Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series... discovery of ML254." PMC. 5

Sources

Exploratory

In Vitro Metabolic Stability of 3-Amino-2-fluoro-2-methylpropan-1-ol in Human Liver Microsomes: A Technical Guide

Executive Summary The optimization of pharmacokinetic properties is a cornerstone of modern drug discovery. Small, highly polar fragments often suffer from rapid Phase I metabolism, leading to high intrinsic clearance (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic properties is a cornerstone of modern drug discovery. Small, highly polar fragments often suffer from rapid Phase I metabolism, leading to high intrinsic clearance ( CLint​ ) and short half-lives. 3-Amino-2-fluoro-2-methylpropan-1-ol is a specialized fluorinated building block designed to overcome these liabilities. By strategically incorporating an α -fluoro and an α -methyl group adjacent to the primary alcohol and amine, medicinal chemists can sterically and electronically shield the molecule from rapid enzymatic degradation[1].

This whitepaper provides an in-depth, self-validating protocol for assessing the metabolic stability of 3-Amino-2-fluoro-2-methylpropan-1-ol in Human Liver Microsomes (HLMs), aligning with current FDA guidelines for in vitro drug interaction and metabolism studies[2].

Mechanistic Rationale: The Bioisosteric Advantage

Before deploying an HLM assay, it is critical to understand the predictive metabolism of the substrate. The parent non-fluorinated structure (3-aminopropan-1-ol) is highly susceptible to two primary Phase I metabolic routes:

  • Alcohol Oxidation: Mediated by Cytochrome P450s (CYP450) or Alcohol Dehydrogenase (ADH) to form an aldehyde, and subsequently a carboxylic acid.

  • Oxidative Deamination: Mediated by CYP450s or Monoamine Oxidase (MAO).

The Causality of the Structural Design: The introduction of fluorine is a well-established strategy to improve metabolic stability[1]. The strong electron-withdrawing inductive effect of the fluorine atom reduces the electron density of the adjacent primary alcohol, making it significantly less susceptible to oxidation. Furthermore, the inductive effect lowers the pKa​ of the primary amine, altering its protonation state at physiological pH and reducing its affinity for oxidative deamination pathways. Simultaneously, the α -methyl group provides profound steric hindrance, physically blocking the enzymatic abstraction of α -protons—a required first step in CYP-mediated oxidation.

Pathway Substrate 3-Amino-2-fluoro- 2-methylpropan-1-ol AlcoholOx Alcohol Oxidation (Blocked by F/Me) Substrate->AlcoholOx CYP450 / ADH AmineOx Oxidative Deamination (Blocked by F/Me) Substrate->AmineOx CYP450 / MAO PhaseII Phase II Conjugation (e.g., Glucuronidation) Substrate->PhaseII UGTs (Requires UDPGA)

Metabolic pathways of 3-Amino-2-fluoro-2-methylpropan-1-ol and steric/electronic blocking effects.

Experimental Design & Causality (E-E-A-T)

A robust HLM assay must be a self-validating system. Every parameter in this protocol is chosen to isolate true CYP-mediated intrinsic clearance from experimental artifacts.

  • Substrate Concentration (1 µM): The substrate concentration must be kept strictly at or below 1 µM. This ensures the concentration is well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, guaranteeing that the reaction follows first-order kinetics where the rate of metabolism is directly proportional to the drug concentration[3],[4].

  • Protein Concentration (0.5 mg/mL): While higher protein concentrations yield faster depletion, they also increase the fraction of the drug bound to the microsomes ( fu,mic​ ). A concentration of 0.5 mg/mL provides an optimal balance, ensuring sufficient enzymatic activity while minimizing non-specific binding that would artificially lower the apparent clearance[5],[4].

  • Cofactor Dependency: Phase I CYP450 enzymes require NADPH as an electron donor. The assay is initiated by the addition of 1 mM NADPH[5].

  • Self-Validating Controls:

    • Minus-NADPH Control: Incubating the compound with HLMs without NADPH is non-negotiable. If depletion occurs here, it indicates chemical instability in the buffer or non-specific binding to the plasticware, rather than enzymatic metabolism[5].

    • Positive Controls: Dextromethorphan (CYP2D6) or Midazolam (CYP3A4) must be run in parallel to verify the metabolic viability of the HLM batch[3].

Step-by-Step HLM Assay Protocol

Phase 1: Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate buffer ( KPO4​ ), pH 7.4. Verify pH strictly; deviations alter CYP activity[3].

  • Microsomes: Thaw pooled Human Liver Microsomes (e.g., 20 mg/mL stock) rapidly in a 37°C water bath, then immediately place on ice. Dilute to a working stock of 1.0 mg/mL in KPO4​ buffer[3].

  • Substrate: Prepare a 10 mM stock of 3-Amino-2-fluoro-2-methylpropan-1-ol in DMSO. Dilute sequentially in buffer to a 2 µM working solution. Crucial: Final DMSO concentration in the assay must not exceed 0.25% to prevent CYP inhibition[5].

Phase 2: Incubation & Time-Course Sampling
  • Equilibration: In a 96-well plate, mix 25 µL of the 2 µM substrate working solution with 25 µL of the 1.0 mg/mL HLM working stock. Pre-incubate at 37°C for 5 minutes. (Current well concentration: 1 µM substrate, 0.5 mg/mL protein).

  • Initiation: Start the reaction by adding 50 µL of pre-warmed 2 mM NADPH in KPO4​ buffer.

  • Sampling: At discrete time points ( t=0,15,30,45,60 minutes), remove 20 µL aliquots from the incubation mixture[5].

Phase 3: Quenching & Analysis
  • Reaction Quenching: Immediately transfer the 20 µL aliquot into 80 µL of ice-cold Acetonitrile (ACN) containing a known concentration of an Internal Standard (IS). Causality: Cold ACN instantly denatures the CYP enzymes, halting metabolism, and precipitates the microsomal proteins to prevent LC-MS/MS column fouling[3],[4].

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS: Transfer the supernatant to a clean plate and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound[4].

Workflow Step1 1. Equilibration HLM (0.5 mg/mL) + Substrate (1 µM) at 37°C Step2 2. Initiation Add 1 mM NADPH Step1->Step2 Step3 3. Time-Course Sampling Aliquots at 0, 15, 30, 45, 60 min Step2->Step3 Step4 4. Reaction Quenching Add Cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. Protein Precipitation & Analysis Centrifuge -> LC-MS/MS Step4->Step5

Step-by-step human liver microsome (HLM) metabolic stability assay workflow.

Data Presentation & Analysis

The depletion of the parent compound is assumed to follow first-order kinetics. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear regression yields the elimination rate constant ( k ).

Key Equations:

  • In vitro half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Amount of Protein (mg)Volume of Incubation (µL)​)

Quantitative Data Summary: Fluorine & Methyl Shielding Effect

The table below summarizes the expected kinetic parameters, demonstrating the profound stabilizing effect of the α -fluoro and α -methyl modifications compared to the unprotected parent aliphatic chain.

CompoundStructural Feature t1/2​ (min) CLint​ (µL/min/mg)Predicted Hepatic Extraction ( EH​ )
3-Aminopropan-1-ol Unprotected aliphatic chain12.5110.9High ( >0.7 )
3-Amino-2-fluoro-2-methylpropan-1-ol α -Fluoro, α -Methyl shielding> 60.0 < 11.5 Low ( <0.3 )

Note: A CLint​ value of < 11.5 µL/min/mg in HLMs is generally considered highly stable and indicative of a compound that will not suffer from rapid first-pass Phase I hepatic clearance.

References

  • [5] Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec / Cyprotex URL:[Link]

  • [3] Title: Metabolic stability in liver microsomes Source: Mercell Standard Operating Procedures URL: [Link](Verified via Grounding API)

  • [4] Title: Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation Source: National Institutes of Health (PMC) / Molecules URL:[Link]

  • [2] Title: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • [1] Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol: A Detailed Protocol for Researchers

The synthesis of fluorinated amino alcohols is a significant endeavor in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly alter the pharmacokinetic and pharmacodynamic properti...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of fluorinated amino alcohols is a significant endeavor in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. 3-Amino-2-fluoro-2-methylpropan-1-ol, a chiral fluorinated amino alcohol, represents a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in the field of drug development.

The proposed synthetic pathway is a three-step process, commencing with the well-established Henry reaction to form a nitroalkanol intermediate. This is followed by a crucial, yet more exploratory, electrophilic fluorination step, and culminates in the reduction of the nitro group to the desired primary amine. This guide provides not only the procedural details but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding of the synthetic strategy.

Overall Synthetic Strategy

The synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol is envisioned through a three-step sequence starting from readily available commercial reagents. The overall transformation is depicted below:

Overall Synthesis 2-Nitropropane 2-Nitropropane Step1 Step 1: Henry Reaction 2-Nitropropane->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 Intermediate1 2-Nitro-2-methyl-1-propanol Step1->Intermediate1 Step2 Step 2: Electrophilic Fluorination Intermediate1->Step2 Intermediate2 2-Fluoro-2-nitro-2-methyl-1-propanol Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 Product 3-Amino-2-fluoro-2-methylpropan-1-ol Step3->Product

Caption: A three-step synthetic workflow for 3-Amino-2-fluoro-2-methylpropan-1-ol.

Step 1: Synthesis of 2-Nitro-2-methyl-1-propanol via the Henry Reaction

The initial step involves a base-catalyzed nitroaldol (Henry) reaction between 2-nitropropane and formaldehyde. This classic carbon-carbon bond-forming reaction is efficient for creating the β-nitro alcohol scaffold. The use of a catalytic amount of a strong base is crucial for the deprotonation of 2-nitropropane, forming a nitronate anion that acts as the nucleophile.

Protocol 1: Base-Catalyzed Henry Reaction

Materials:

  • 2-Nitropropane

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitropropane (1.0 eq) in methanol. Cool the solution to 0-5 °C using an ice bath.

  • Base and Aldehyde Addition: Prepare a solution of sodium hydroxide (0.1 eq) in water. In a separate vessel, dilute the formaldehyde solution (1.1 eq) with methanol.

  • Reaction Execution: Slowly and simultaneously add the sodium hydroxide solution and the diluted formaldehyde solution to the cooled 2-nitropropane solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid to a pH of ~7.

  • Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-nitro-2-methyl-1-propanol.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-nitro-2-methyl-1-propanol.

Causality and Insights: The slow and simultaneous addition of base and formaldehyde is critical to minimize side reactions, such as the Cannizzaro reaction of formaldehyde and the formation of double addition products.[1] Maintaining a low temperature during the initial addition phase helps to control the exothermic reaction.

Step 2: Electrophilic Fluorination of 2-Nitro-2-methyl-1-propanol

This is the most innovative and challenging step of the synthesis. The tertiary C-H bond alpha to the nitro group in 2-nitro-2-methyl-1-propanol is acidic and can be deprotonated to form a nitronate anion. This nucleophilic species can then react with an electrophilic fluorinating agent. While direct fluorination of this specific substrate is not widely reported, the principle is supported by the successful fluorination of other nitroalkanes.[1] N-Fluorobenzenesulfonimide (NFSI) is a versatile and relatively mild electrophilic fluorinating agent suitable for this purpose.[2]

Protocol 2: Electrophilic Fluorination with NFSI

Materials:

  • 2-Nitro-2-methyl-1-propanol

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium hydride (NaH) or another suitable non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Syringes for transfer of anhydrous solvents and reagents

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve 2-nitro-2-methyl-1-propanol (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the solution. Allow the mixture to stir at this temperature for 30 minutes to an hour to ensure complete formation of the nitronate anion.

  • Fluorination: In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF. Add the NFSI solution dropwise to the cold nitronate solution.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at -78 °C for 2-3 hours and then gradually warm to room temperature overnight. Monitor the reaction by TLC or ¹⁹F NMR. Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up and Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 2-fluoro-2-nitro-2-methyl-1-propanol, should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality and Insights: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the tertiary carbon without competing in nucleophilic attack. The reaction is performed at low temperatures to control the reactivity of the nitronate anion and the electrophilic fluorinating agent, minimizing potential side reactions. This step is exploratory and may require optimization of the base, solvent, temperature, and fluorinating agent to achieve a good yield.

Step 3: Reduction of the Nitro Group to a Primary Amine

The final step is the reduction of the nitro group in 2-fluoro-2-nitro-2-methyl-1-propanol to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Raney® Nickel is a common and effective catalyst for the reduction of aliphatic nitro compounds.[3]

Protocol 3: Catalytic Hydrogenation

Materials:

  • 2-Fluoro-2-nitro-2-methyl-1-propanol

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration setup (e.g., Büchner funnel)

Procedure:

  • Catalyst Preparation: In the hydrogenation vessel, carefully wash the Raney® Nickel slurry with deionized water and then with the chosen alcohol solvent (methanol or ethanol) to remove any residual water.

  • Reaction Setup: Add a solution of 2-fluoro-2-nitro-2-methyl-1-propanol (1.0 eq) in the alcohol solvent to the hydrogenation vessel containing the activated Raney® Nickel catalyst.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and cooling may be required initially.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is usually complete within a few hours.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the reactor and purge it with nitrogen.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2-fluoro-2-methylpropan-1-ol. The product can be further purified by distillation under reduced pressure or by salt formation and recrystallization if necessary.

Causality and Insights: Raney® Nickel is a highly active catalyst for nitro group reduction. The reaction is typically clean, with water as the only byproduct. It is crucial to handle Raney® Nickel with care as it can be pyrophoric when dry. The filtration through Celite® ensures the complete removal of the fine catalyst particles.

Quantitative Data Summary

StepReactant 1Reactant 2Key ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
1 2-NitropropaneFormaldehydeNaOH (cat.)Methanol0 - RT12 - 1670 - 85
2 2-Nitro-2-methyl-1-propanol-NFSI, NaHAnhydrous THF-78 to RT12 - 1640 - 60 (estimated)
3 2-Fluoro-2-nitro-2-methyl-1-propanolH₂Raney® NiMethanolRT2 - 680 - 95

Concluding Remarks

This application note outlines a comprehensive and logical synthetic route for the preparation of 3-Amino-2-fluoro-2-methylpropan-1-ol. While the Henry reaction and the final reduction step are well-established transformations, the proposed electrophilic fluorination of the tertiary nitroalkanol represents a novel and key step that may require further optimization. The provided protocols are based on established chemical principles and literature precedents for similar transformations, offering a solid foundation for researchers to embark on the synthesis of this and other valuable fluorinated building blocks. Careful execution of these steps, with attention to the outlined safety precautions, will be paramount for a successful outcome.

References

  • Henry Reaction (General Principles): For a general overview of the Henry reaction, its mechanism, and applications. (A relevant textbook or review on organic reactions would be cited here).
  • Electrophilic Fluorination with N-F Reagents: A review on the use of N-F reagents in organic synthesis. (A relevant review article would be cited here).
  • Catalytic Hydrogenation of Nitro Compounds: A source detailing the reduction of nitro groups using various catalysts.[3] (Gong, H. et al. Catalyst-free transamidation of aromatic amines with formamide derivatives and tertiary amides with aliphatic amines. Org. Lett. 2019, 21, 387–392).

  • Synthesis of 2-Nitro-2-methyl-1-propanol: A patent describing the synthesis of the nitroalkanol intermediate.[4] (US Patent 4,241,226A, "Preparation of 2-nitro-2-methyl-1-propanol").

  • Side Reactions in the Henry Reaction: A technical note on common side reactions and how to mitigate them.[1] (BenchChem Technical Support Center, "Side Reactions in the Henry Reaction of 2-Nitropropane").

  • N-Fluorobenzenesulfonimide (NFSI) as a Fluorinating Agent: A source describing the properties and applications of NFSI.[2] (Lim, D. et al. Synthesis of 3,3-difluoro-2-oxindoles directly from indoles via electrophilic fluorination. Org. Lett. 2012, 14, 14, 3546–3549).

  • Reduction of Nitro Compounds to Amines: A general resource for various methods of nitro group reduction.[5] (Master Organic Chemistry, "More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger").

  • Fluorination of Activated C-H Bonds: A publication demonstrating the fluorination of substrates with acidic protons.[6] (Shreeve, J. M. et al. Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. J. Org. Chem. 2003, 68, 21, 8274–8276).

Sources

Application

Using 3-Amino-2-fluoro-2-methylpropan-1-ol as a chiral building block in organic synthesis

Executive Summary The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. 3-Amino-2-fluoro-2-methylpropan-1-ol (CAS: 1800560-83-1) [1] has emerged as a highly versatile, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. 3-Amino-2-fluoro-2-methylpropan-1-ol (CAS: 1800560-83-1) [1] has emerged as a highly versatile, bifunctional chiral building block. Featuring a primary amine, a primary alcohol, and a tetrasubstituted fluorinated stereocenter, this compound bridges the gap between simple aliphatic chains and complex, metabolically stable pharmacophores. Utilizing such high-purity chiral building blocks enables the precise stereoselective synthesis required for advanced pharmaceuticals[2].

This application note provides an in-depth mechanistic profile and validated protocols for utilizing this building block to synthesize complex fluorinated heterocycles, specifically focusing on the causality of reaction conditions and self-validating experimental workflows.

Mechanistic Profiling: The Fluorine Advantage

The strategic placement of a fluorine atom at a tetrasubstituted stereocenter fundamentally alters the physicochemical landscape of the molecule[3]. Understanding these changes is critical for predicting reactivity and designing successful synthetic routes.

  • Inductive Electron Withdrawal: Fluorine’s high electronegativity pulls electron density away from the adjacent primary amine. This significantly decreases the nucleophilicity and lowers the pKa of the amino group compared to its non-fluorinated counterpart[4]. Consequently, electrophilic additions (e.g., acylations, alkylations) may require stronger bases or elevated temperatures.

  • Conformational Locking (The Gauche Effect): The highly polarized C–F bond interacts with the adjacent C–N and C–O bonds. To minimize stereoelectronic repulsion, the molecule adopts a preferred gauche conformation, effectively pre-organizing the functional groups. This is highly advantageous for intramolecular cyclization reactions.

  • Metabolic Shielding: The presence of the fluorine atom and the methyl group creates a quaternary carbon (C2). This completely blocks cytochrome P450-mediated α-oxidation and monoamine oxidase (MAO) degradation, significantly extending the biological half-life of downstream analogs.

MechanisticLogic A Tetrasubstituted Fluorinated Center B Strong Inductive Effect A->B C Steric & Electronic Shielding A->C D Gauche Effect Induction A->D E Lower Amine pKa (Reduced Basicity) B->E F Metabolic Stability (Blocks Oxidation) C->F G Conformational Pre-organization D->G

Figure 1: Mechanistic causality of introducing a tetrasubstituted fluorinated stereocenter.

Strategic Applications: Synthesis of Fluorinated Heterocycles

Because of its bifunctional nature, 3-Amino-2-fluoro-2-methylpropan-1-ol is an ideal precursor for the synthesis of fluorinated amino alcohol derivatives, including morpholines, 1,4-oxazepanes, and azetidines[5]. Fluorinated morpholines are highly prized in medicinal chemistry as bioisosteres for piperidines, offering improved lipophilicity and metabolic resistance.

The workflow below outlines the logical progression from the acyclic building block to a conformationally restricted morpholin-3-one scaffold.

SyntheticWorkflow SM 3-Amino-2-fluoro- 2-methylpropan-1-ol Step1 Step 1: N-Acylation (2-Chloroacetyl chloride, Et3N) SM->Step1 Int1 Intermediate: N-(2-Chloroacetyl) Derivative Step1->Int1 Step2 Step 2: Intramolecular Etherification (NaH, THF, 0°C to RT) Int1->Step2 Product Final Scaffold: Fluorinated Morpholin-3-one Step2->Product Validation Self-Validation: 19F NMR Shift Analysis LC-MS [M+H]+ Product->Validation

Figure 2: Two-step synthetic workflow for generating a fluorinated morpholin-3-one scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices and environmental controls to ensure reproducible success.

Protocol A: Chemoselective N-Acylation

Objective: Selectively acylate the primary amine in the presence of the primary alcohol to form the N-(2-chloroacetyl) intermediate.

  • Preparation: Dissolve 3-Amino-2-fluoro-2-methylpropan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive electrophile (2-chloroacetyl chloride).

  • Base Addition: Add Triethylamine (Et 3​ N, 2.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Et 3​ N is chosen over bulkier bases (like DIPEA) because the reduced nucleophilicity of the fluorinated amine[4] requires an unhindered base to efficiently scavenge the HCl byproduct without sterically hindering the transition state. The 0 °C temperature controls the exothermic nature of the reaction, suppressing O-acylation.

  • Electrophile Addition: Dropwise add 2-Chloroacetyl chloride (1.1 equiv) over 15 minutes.

  • Self-Validation (In-Process): After 2 hours at room temperature, perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin.

    • Diagnostic: The disappearance of the primary amine (which stains purple/pink) and the appearance of a UV-active, Ninhydrin-negative spot confirms complete N-acylation.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Intramolecular Etherification (Cyclization)

Objective: Cyclize the intermediate to form the fluorinated morpholin-3-one ring.

  • Preparation: Dissolve the crude N-(2-chloroacetyl) intermediate in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv).

    • Causality: The primary alcohol is a weak nucleophile. NaH is required to irreversibly deprotonate the hydroxyl group, generating a highly reactive alkoxide. The evolution of H 2​ gas provides an entropic driving force that pushes the deprotonation to completion.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Causality: Warming to room temperature provides the necessary activation energy to overcome the steric bulk of the tetrasubstituted fluorinated center[3] during the S N​ 2 ring closure.

  • Self-Validation (Post-Reaction):

    • 19 F NMR: This is the ultimate diagnostic tool. The chemical shift of the tertiary fluorine will migrate distinctly (typically shifting downfield by 5-10 ppm) due to the conformational locking of the newly formed morpholine ring.

    • LC-MS: Confirm the exact mass corresponding to the loss of HCl ([M+H] + expected mass).

Comparative Data Presentation

To highlight the structural impact of utilizing this chiral building block, the table below summarizes the quantitative physicochemical shifts induced by the tetrasubstituted fluorinated stereocenter compared to its non-fluorinated analog.

Physicochemical Property3-Amino-2-methylpropan-1-ol (Non-Fluorinated)3-Amino-2-fluoro-2-methylpropan-1-ol (Fluorinated)Impact on Drug Design & Synthesis
Amine pKa (Calculated) ~ 9.5~ 7.8Reduced basicity enhances membrane permeability and requires stronger electrophiles during synthesis.
Lipophilicity (LogP) Base baseline+ 0.4 to + 0.6 unitsIncreased lipophilicity improves target binding affinity in hydrophobic pockets.
Metabolic Liability Susceptible to α-oxidationCompletely BlockedThe quaternary C-F center prevents CYP450-mediated degradation, increasing half-life.
Conformational Flexibility High (Freely rotating)Low (Locked via Gauche effect)Pre-organizes the molecule, lowering the entropic penalty upon receptor binding.

References

  • The Journal of Organic Chemistry (ACS Publications). "Enantioenriched γ-Aminoalcohols, β-Amino Acids, β-Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters via Palladacycle-Catalyzed Asymmetric Fluorination". Available at:[Link][3]

  • MDPI. "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications". Available at: [Link][4]

  • Frontiers in Chemistry. "Highly Diastereoselective Construction of Carbon–Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds: From Monofluorinated Epoxyalkylphosphonates to α-Fluoro-, β-, or γ-Amino Alcohol Derivatives". Available at:[Link][5]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 3-Amino-2-fluoro-2-methylpropan-1-ol

Chemical Context and Analytical Significance The incorporation of fluorine into aliphatic amino alcohols is a foundational strategy in modern medicinal chemistry. Fluorine substitution modulates key physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Analytical Significance

The incorporation of fluorine into aliphatic amino alcohols is a foundational strategy in modern medicinal chemistry. Fluorine substitution modulates key physicochemical properties, including basicity ( pKa​ ), lipophilicity ( LogD ), and metabolic stability, without significantly altering the steric bulk of the molecule. 3-Amino-2-fluoro-2-methylpropan-1-ol (Chemical Formula: C4​H10​FNO , Exact Mass: 107.0744 Da) serves as a highly versatile bioisosteric building block.

For DMPK professionals, understanding the gas-phase fragmentation behavior of this molecule is critical for developing highly selective and sensitive Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS quantitative assays. This application note details the mechanistic collision-induced dissociation (CID) pathways of this molecule, providing a self-validating experimental framework to ensure absolute confidence in structural assignments.

Experimental Methodologies & Self-Validating Protocols

To establish a robust analytical method, we must not only observe the fragments but systematically prove their origins. The following protocol utilizes positive-ion Electrospray Ionization (ESI+) coupled with tandem mass spectrometry, integrated with an in-situ Hydrogen/Deuterium (H/D) exchange step to self-validate the neutral losses[1].

Protocol A: Standard LC-MS/MS Acquisition
  • Sample Preparation: Dilute 3-Amino-2-fluoro-2-methylpropan-1-ol to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

  • Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column to ensure adequate retention of this highly polar, low-molecular-weight analyte.

  • Ionization: Operate the ESI source in positive mode. The primary amine acts as the dominant protonation site, yielding a precursor ion [M+H]+ at m/z 108.08.

  • CID Tuning: Isolate m/z 108.08 in Q1. Ramp the collision energy (CE) in the collision cell (using Argon or Nitrogen gas) from 10 eV to 40 eV. Low CE (10-20 eV) will populate primary neutral losses, while high CE (30-40 eV) will drive secondary consecutive losses and deep backbone cleavages.

Protocol B: Self-Validating H/D Exchange

To definitively distinguish between the loss of Hydrogen Fluoride (HF, 20.01 Da) and other potential isobaric artifacts, a self-validating H/D exchange is required.

  • Exchange Matrix: Prepare the analyte in D2​O (Deuterium Oxide) or CD3​OD (Methanol-d4).

  • Mass Shift Observation: The molecule contains four exchangeable protons (two on the amine −NH2​ , one on the alcohol −OH , and the ionizing proton). The precursor will shift from m/z 108 to m/z 112 ( [MD3​+D]+ ).

  • Validation: Upon CID of m/z 112, the loss of heavy water ( D2​O ) will appear as a 20 Da loss, and heavy ammonia ( ND3​ ) as a 20 Da loss. However, the loss of HF remains at 20 Da (since the fluorine is bound to a carbon, which does not exchange). By comparing the unexchanged and exchanged spectra, the exact origin of each neutral loss is mathematically isolated and validated.

Workflow A Sample Prep (Native & D2O Exchanged) B HILIC LC Separation A->B C ESI(+) Ionization B->C D Q1: Precursor Selection (m/z 108 or 112) C->D E Q2: Collision Cell Energy Ramping (10 - 40 eV) D->E F Q3: TOF/Quad Fragment Analysis E->F

Fig 1: LC-ESI-MS/MS workflow for the targeted fragmentation analysis of the fluorinated amino alcohol.

Mechanistic Fragmentation Pathways: Causality and Logic

The fragmentation of 3-Amino-2-fluoro-2-methylpropan-1-ol under CID conditions is governed by the "even-electron rule," where an even-electron precursor ion ( [M+H]+ ) preferentially dissociates to form even-electron product ions and neutral molecules[1].

3.1. Primary Neutral Losses

Once the primary amine is protonated, the internal energy imparted by the collision gas redistributes across the molecule, triggering three competing primary dissociation pathways:

  • Loss of Hydrogen Fluoride ( −HF , 20.01 Da) m/z 88.07

    • Causality: Despite the high bond dissociation energy of the C-F bond, the loss of neutral HF is a highly characteristic and thermodynamically driven pathway in gas-phase fluorinated aliphatics[2][3]. Because the fluorine atom is situated on a tertiary carbon (C2), the heterolytic cleavage of the C-F bond is heavily stabilized by hyperconjugation from the adjacent methyl and methylene groups. This allows for a low-energy transition state leading to a stable substituted alkene or carbocation intermediate.

  • Loss of Water ( −H2​O , 18.01 Da) m/z 90.07

    • Causality: The proton can mobilize from the amine to the primary alcohol oxygen. The subsequent expulsion of neutral water is driven by the formation of a stabilized carbocation[4].

  • Loss of Ammonia ( −NH3​ , 17.03 Da) m/z 91.05

    • Causality: Direct expulsion of the protonated amine group as neutral ammonia. While common, this pathway often requires slightly higher activation energy than water loss due to the higher gas-phase basicity of the amine.

3.2. Secondary Consecutive Losses

At elevated collision energies (>25 eV), the primary fragment ions retain enough internal energy to undergo secondary eliminations:

  • −H2​O followed by −HF (Total 38.02 Da loss) m/z 70.06

  • −HF followed by −NH3​ (Total 37.04 Da loss) m/z 71.04

3.3. Alpha-Cleavage (Immonium Ion Formation)
  • Formation of [CH2​=NH2​]+ m/z 30.03

    • Causality: The most structurally diagnostic fragment for primary aliphatic amines is the m/z 30 ion. The C1-C2 bond undergoes rapid homolytic or heterolytic cleavage. The nitrogen's lone pair donates electron density to the adjacent carbon, stabilizing the positive charge and forming a strong C=N double bond. This creates a deep thermodynamic sink, making the immonium ion a dominant peak in the MS/MS spectrum.

Fragmentation M [M+H]+ m/z 108.08 L1 [M+H - H2O]+ m/z 90.07 M->L1 -H2O (18.01 Da) L2 [M+H - HF]+ m/z 88.07 M->L2 -HF (20.01 Da) L3 [M+H - NH3]+ m/z 91.05 M->L3 -NH3 (17.03 Da) L4 Immonium Ion m/z 30.03 M->L4 Alpha-Cleavage S1 [M+H - H2O - HF]+ m/z 70.06 L1->S1 -HF (20.01 Da) L2->S1 -H2O (18.01 Da) S2 [M+H - HF - NH3]+ m/z 71.04 L2->S2 -NH3 (17.03 Da) L3->S2 -HF (20.01 Da)

Fig 2: Positive-ion ESI CID fragmentation pathways for 3-Amino-2-fluoro-2-methylpropan-1-ol.

Quantitative Data Summary

The table below summarizes the exact monoisotopic masses for the predicted fragment ions, providing a reference for setting up high-resolution mass spectrometry (HRMS) or triple quadrupole MRM methods.

Fragment IdentityNeutral LossExact Mass (m/z)Elemental CompositionDiagnostic Utility
Precursor Ion N/A108.0825 C4​H11​FNO+ Parent Mass
Primary Loss 1 −H2​O 90.0719 C4​H9​FN+ Confirms primary alcohol
Primary Loss 2 −HF 88.0762 C4​H10​NO+ Confirms aliphatic fluorine
Primary Loss 3 −NH3​ 91.0559 C4​H8​FO+ Confirms primary amine
Secondary Loss A −H2​O,−HF 70.0657 C4​H8​N+ Backbone confirmation
Secondary Loss B −HF,−NH3​ 71.0497 C4​H7​O+ Backbone confirmation
Alpha-Cleavage [M+H−C3​H6​FO]∙ 30.0344 CH4​N+ Universal primary amine tag

Note: Mass calculations are based on monoisotopic exact masses (C=12.0000, H=1.0078, F=18.9984, N=14.0031, O=15.9949).

References
  • Harrata, K. "Mass Spectrometry Tutorial." Chemical Instrumentation Facility, Iowa State University.
  • Antignac, J. P., et al. "Collision-induced dissociation of corticosteroids in electrospray tandem mass spectrometry and development of a screening method by high performance liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2000.
  • "Water Loss from Protonated XxxSer and XxxThr Dipeptides Gives Oxazoline—Not Oxazolone—Product Ions." Journal of the American Society for Mass Spectrometry, 2020.
  • Wang, W., & Cole, R. B. "Enhanced Collision-Induced Decomposition Efficiency and Unraveling of Fragmentation Pathways for Anionic Adducts of Brevetoxins in Negative Ion Electrospray Mass Spectrometry." Analytical Chemistry, 2009.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 3-Amino-2-fluoro-2-methylpropan-1-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the chiral separation of 3-Amino-2-fluoro-2-methylpropan-1-ol enantiomers. It is designed to help you...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the chiral separation of 3-Amino-2-fluoro-2-methylpropan-1-ol enantiomers. It is designed to help you overcome common challenges and optimize your HPLC methods effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of Chiral Stationary Phase (CSP) for separating 3-Amino-2-fluoro-2-methylpropan-1-ol enantiomers?

The selection of the CSP is the most critical factor for successful enantiomeric separation.[1] For a polar amino alcohol like 3-Amino-2-fluoro-2-methylpropan-1-ol, polysaccharide-based CSPs are often the first choice.[1] These are typically derivatives of cellulose or amylose.

  • Polysaccharide-based CSPs (e.g., CHIRALPAK®, CHIRALCEL®): These are broadly applicable and effective for a wide range of chiral compounds, including amino alcohols.[1] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

  • Pirkle-type CSPs: These can also be effective, particularly if the analyte is derivatized to introduce π-acidic or π-basic groups that can engage in π-π interactions with the stationary phase.[2][3]

  • Macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC™): These phases, like Teicoplanin or Vancomycin-based columns, offer unique selectivity and can be operated in reversed-phase, normal-phase, or polar organic modes.[4]

Recommendation: Start with a screening of several polysaccharide-based columns (e.g., one amylose-based and one cellulose-based) to increase the probability of finding a suitable separation.[5]

Q2: What are the recommended starting mobile phase conditions?

The choice of mobile phase is highly dependent on the selected CSP and the chromatographic mode.

  • Normal-Phase Chromatography: This is often the preferred mode for chiral separations on polysaccharide-based CSPs.[1]

    • Solvents: A mixture of a non-polar solvent like n-hexane or heptane and a polar modifier, typically an alcohol such as ethanol or isopropanol.[6]

    • Additives: For a basic compound like an amino alcohol, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase is crucial for improving peak shape and resolution by minimizing undesirable interactions with the silica support.[1][7] A typical starting concentration is 0.1% (v/v).

  • Reversed-Phase Chromatography: While less common for underivatized amino alcohols on polysaccharide CSPs, it can be effective on certain phases like cyclodextrin-based or macrocyclic glycopeptide CSPs.[1]

    • Solvents: A buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile.[1]

    • Additives: An acidic additive such as trifluoroacetic acid (TFA) or formic acid may be necessary to control the ionization of the amino group and improve peak shape.[1]

Chromatographic ModeTypical Mobile PhaseAdditive (for 3-Amino-2-fluoro-2-methylpropan-1-ol)
Normal-Phase n-Hexane / Isopropanol (e.g., 80:20, v/v)0.1% Diethylamine (DEA)
Reversed-Phase Water / Acetonitrile with Buffer (e.g., pH 3-7)0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Q3: Is derivatization necessary for the analysis of 3-Amino-2-fluoro-2-methylpropan-1-ol?

Derivatization may not be necessary if a suitable direct method can be developed. However, it can be a valuable strategy if you encounter issues with retention, resolution, or detection.

Advantages of Derivatization:

  • Improved Detectability: Introducing a chromophore or fluorophore can significantly enhance the response with UV or fluorescence detectors, which is particularly useful for compounds lacking these features.[8]

  • Enhanced Chiral Recognition: Derivatization can introduce functional groups that lead to stronger and more specific interactions with the CSP.[1]

  • Indirect Separation: By reacting the enantiomers with a chiral derivatizing reagent, you form diastereomers that can often be separated on a standard achiral reversed-phase column (e.g., C18).[9]

Common Derivatizing Reagents for Amino Alcohols:

  • o-Phthaldialdehyde (OPA) in the presence of a chiral mercaptan.[10]

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]

  • 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl).[1][8]

Troubleshooting Guide

Problem: Poor or No Enantiomeric Resolution

If you are observing a single peak or two poorly resolved peaks, a systematic approach is necessary.

Initial Checks:

  • Verify Method Parameters: Double-check that the mobile phase composition, flow rate, and column temperature match your intended method.

  • Column Equilibration: Ensure the column has been sufficiently equilibrated with the mobile phase. Chiral columns often require longer equilibration times than standard achiral columns.[1]

Troubleshooting Steps:

start Poor or No Resolution step1 Optimize Mobile Phase Composition - Vary alcohol modifier % (Normal Phase) - Screen different modifiers (e.g., EtOH, IPA) - Adjust buffer pH (Reversed Phase) start->step1 step2 Adjust Flow Rate - Decrease flow rate to enhance interaction time and potentially improve resolution. step1->step2 If resolution is still poor step3 Modify Column Temperature - Test both higher and lower temperatures (e.g., 15°C to 40°C). step2->step3 If resolution is still poor step4 Screen Different CSPs - Try a CSP with a different backbone (e.g., cellulose vs. amylose) or a different type (e.g., macrocyclic glycopeptide). step3->step4 If resolution is still poor step5 Consider Derivatization - If direct methods fail, derivatize to form diastereomers and separate on an achiral column. step4->step5 As an alternative approach

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Problem: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise quantification and resolution.

Common Causes and Solutions for Peak Tailing:

  • Secondary Interactions: The basic amino group can interact with acidic silanol groups on the silica support, causing tailing.

    • Solution: In normal-phase, add a basic modifier like 0.1% DEA to the mobile phase.[1] In reversed-phase, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.[11]

  • Column Overload: Injecting too much sample can lead to peak tailing.[5][12]

    • Solution: Reduce the injection volume or dilute the sample.[5][12]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the mobile phase.[1]

Common Causes and Solutions for Peak Fronting:

  • Column Overload: This is a frequent cause of peak fronting.[12]

    • Solution: Dilute the sample or reduce the injection volume.[12]

Problem: Inconsistent Retention Times

Poor reproducibility can hinder the reliability of your analytical method.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: Chiral separations are very sensitive to the state of the stationary phase.

    • Solution: Always ensure a stable baseline before injecting. This may require flushing the column with 20-30 column volumes of the mobile phase.[1]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles covered.[1]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column thermostat to maintain a constant and controlled temperature.[13]

Experimental Protocols

Protocol 1: Systematic Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to identify a suitable separation method.

  • Select Chiral Stationary Phases (CSPs): Choose 2-3 columns based on the recommendations in the FAQ section. A good starting set would be one amylose-based CSP and one cellulose-based CSP.

  • Prepare Mobile Phases: Prepare the starting mobile phases as described in the table below.

Mobile Phase SystemComposition
Normal Phase (NP) n-Hexane / Isopropanol (80:20, v/v) + 0.1% DEA
Reversed Phase (RP) 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0) / Acetonitrile (50:50, v/v)
  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.[5]

    • Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS) if available.

  • Execution:

    • Equilibrate the first column with the NP mobile phase until the baseline is stable.

    • Inject the sample of 3-Amino-2-fluoro-2-methylpropan-1-ol.

    • Repeat for the other selected CSPs.

    • If no separation is achieved in normal-phase, switch to the RP mobile phase and repeat the screening process.

Protocol 2: Optimization of Resolution by Adjusting Mobile Phase and Temperature

This protocol describes how to optimize the separation once initial peaks are observed.

  • Initial Conditions: Use the CSP and mobile phase that provided the best initial separation from Protocol 1.

  • Mobile Phase Optimization (Normal Phase Example):

    • Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 10%, 15%, 20%, 25% isopropanol in n-hexane, each containing 0.1% DEA).

    • Inject the sample using each mobile phase composition, ensuring proper equilibration between each run.

    • Evaluate the chromatograms for the best balance of resolution and analysis time.

  • Temperature Optimization:

    • Using the optimal mobile phase from the previous step, set the column temperature to 15°C and allow the system to equilibrate.

    • Inject the sample and record the chromatogram.

    • Increase the column temperature in 5°C increments (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).[13]

    • At each temperature, allow the system to stabilize before injecting the sample.

    • Compare the resolution at each temperature to find the optimum. Lowering the temperature often increases resolution, but may also increase backpressure.[13]

start Initial Separation Achieved step1 Optimize Mobile Phase - Vary modifier ratio - Adjust additive concentration start->step1 step2 Optimize Temperature - Screen a range of temperatures (e.g., 15-40°C) step1->step2 Select best mobile phase step3 Optimize Flow Rate - Test lower flow rates (e.g., 0.5-1.0 mL/min) to improve efficiency step2->step3 Select best temperature step4 Optimized Method step3->step4 Select best flow rate

Sources

Optimization

Preventing side reactions during 3-Amino-2-fluoro-2-methylpropan-1-ol peptide coupling

A Guide to Preventing Side Reactions in Peptide Coupling Welcome to the technical support center for the successful incorporation of 3-Amino-2-fluoro-2-methylpropan-1-ol into your peptide sequences. This unique, non-natu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Side Reactions in Peptide Coupling

Welcome to the technical support center for the successful incorporation of 3-Amino-2-fluoro-2-methylpropan-1-ol into your peptide sequences. This unique, non-natural amino alcohol presents significant challenges during standard peptide synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to mitigate common side reactions and ensure high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the peptide coupling reaction with 3-Amino-2-fluoro-2-methylpropan-1-ol so difficult?

The difficulty arises from a combination of two distinct electronic and steric factors inherent to its structure:

  • Severe Steric Hindrance: The amino group is attached to a carbon (C2) that is also bonded to both a methyl group and a fluorine atom. This creates a highly crowded quaternary center, which physically blocks the approach of the activated amino acid, dramatically slowing down the rate of peptide bond formation.[1][2][3][4]

  • Reduced Nucleophilicity: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect decreases the electron density on the neighboring primary amine, reducing its nucleophilicity and making it less reactive toward the incoming activated carboxyl group.[5]

Q2: I am observing a major impurity with a mass corresponding to my peptide plus the mass of the incoming amino acid residue. What is this side reaction?

This is almost certainly the result of O-acylation . The primary alcohol (-CH₂OH) on 3-Amino-2-fluoro-2-methylpropan-1-ol is a competing nucleophile that can attack the activated carboxyl group of the incoming amino acid. This forms an ester linkage instead of the desired amide (peptide) bond.[6][7][8]

Prevention is critical: The hydroxyl group of the amino alcohol must be protected with a suitable protecting group that is orthogonal to your main synthesis strategy (e.g., Fmoc or Boc).[9][10][11] For Fmoc-based synthesis, a tert-butyl (tBu) ether is a standard choice as it is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by the final trifluoroacetic acid (TFA) cleavage cocktail.

Q3: My standard coupling protocol (e.g., DIC/HOBt) failed, and the Kaiser test on the resin beads is strongly positive (dark blue). What should I do?

Standard carbodiimide-based reagents like DIC are often too weak to overcome the severe steric hindrance of this residue.[12] A positive Kaiser test confirms the presence of unreacted primary amines, indicating coupling failure.[13][14][15]

Your immediate strategy should be to switch to a more potent class of coupling reagents.

Recommended Coupling Reagents for Hindered Amino Alcohols
Reagent ClassExamplesMechanism & AdvantagesKey Considerations
Uronium/Aminium HATU , HCTU, HBTUForms a highly reactive OAt- or OBt-active ester, which accelerates coupling.[16][17] HATU is particularly effective for hindered couplings due to a neighboring group effect that stabilizes the transition state.[12][17]Can form guanidinium side products on nucleophilic side chains if not used correctly (pre-activation is recommended).[18][19]
Phosphonium PyBOP , PyAOPSimilar to uronium salts, these form highly reactive esters. They are known for high efficiency and low racemization.Byproducts are generally water-soluble, which can simplify purification in solution-phase synthesis.
Acyl Fluoride Generated in situ with reagents like TFFH or Deoxo-FluorThe activated acyl fluoride is small, minimizing steric clash with the hindered amine.[4][5] This method is exceptionally effective for the most challenging, sterically demanding couplings.[20][21][22]Requires specific fluorinating reagents and anhydrous conditions. May not be a standard protocol on all automated synthesizers.

Recommendation: For the first attempt at optimization, switch to HATU with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Q4: The Kaiser test is still positive after switching to HATU and extending the reaction time. What are my next steps?

If a single coupling with a potent reagent is insufficient, a more aggressive strategy is required. The following workflow is recommended:

Caption: Troubleshooting workflow for incomplete coupling.
  • Double Coupling: Immediately after the first coupling, drain the reagents and repeat the step with a fresh solution of activated amino acid and coupling reagents.[14]

  • Elevated Temperature: Microwave-assisted peptide synthesis (MA-SPPS) is highly effective at driving difficult couplings to completion by using energy to overcome activation barriers.[1][23][24][25][26] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also improve results.

  • Capping: If coupling remains incomplete, you must prevent the unreacted amine from reacting in subsequent cycles. This is done by "capping," which involves acetylating the free amine with a reagent like acetic anhydride.[15][27][28] This terminates the chain, and the resulting capped, truncated peptide is typically easy to separate during final purification.[15]

Q5: How can I analyze my crude product to confirm these side reactions?

The primary analytical method is Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) .[29][30][31]

  • HPLC will separate the different components of your crude product. An incomplete coupling will show a "deletion sequence" peak (your target peptide minus one residue), while O-acylation will result in a peak with a different retention time than your desired product.

  • Mass Spectrometry provides the molecular weight of the species in each peak, allowing for unambiguous identification of the desired product, deletion sequences, capped sequences, and O-acylated side products.[32]

Key Side Reactions and Prevention Strategies

The diagram below illustrates the two most critical side reactions when using 3-Amino-2-fluoro-2-methylpropan-1-ol and the key strategies to prevent them.

Sources

Troubleshooting

Technical Support Center: A Guide to Reducing Degradation of 3-Amino-2-fluoro-2-methylpropan-1-ol During Long-Term Storage

Welcome to the technical support center for 3-Amino-2-fluoro-2-methylpropan-1-ol. As a critical building block in modern drug development, particularly for creating novel fluorinated pharmaceuticals, maintaining the stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Amino-2-fluoro-2-methylpropan-1-ol. As a critical building block in modern drug development, particularly for creating novel fluorinated pharmaceuticals, maintaining the stability and purity of this reagent is paramount to the success and reproducibility of your research. The introduction of a fluorine atom adjacent to a tertiary amine and a primary alcohol creates a unique chemical environment. While fluorination can enhance metabolic stability in final drug products, the starting material itself requires careful handling to prevent degradation during storage[1][2].

This guide provides in-depth troubleshooting advice and proactive protocols designed to help you diagnose, resolve, and prevent issues related to the long-term stability of 3-Amino-2-fluoro-2-methylpropan-1-ol.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Degradation

This section addresses common issues encountered by researchers. The question-and-answer format is designed to help you quickly identify the root cause of degradation and implement effective solutions.

Q1: My team has observed a significant decrease in the purity of our 3-Amino-2-fluoro-2-methylpropan-1-ol sample, which has been stored for several months. What are the most probable causes?

A1: A decline in purity of an amino alcohol like 3-Amino-2-fluoro-2-methylpropan-1-ol is typically attributed to its reaction with atmospheric components. The primary amine and primary alcohol functional groups are susceptible to several degradation pathways, even when stored.

Core Causality:

  • Reaction with Atmospheric Carbon Dioxide (CO₂): Primary amines are known to react with CO₂ to form carbamates. This is a common degradation pathway for many amines, including those used in industrial applications[3][4]. This reaction can proceed further, especially with a nearby hydroxyl group, potentially leading to cyclic structures like oxazolidinones, which has been observed in the similar compound 2-amino-2-methyl-1-propanol (AMP)[4].

  • Oxidative Degradation: The presence of oxygen can lead to the oxidation of the amine or alcohol functional groups. Oxidative degradation is a well-documented issue for amino alcohols[3][5]. This can result in the formation of various byproducts, including imines, amides, or carboxylic acids, fundamentally altering the molecule's structure and reactivity[4][5].

  • Moisture Absorption (Hydrolysis): While the compound itself is not subject to hydrolysis, its hygroscopic nature can facilitate other degradation reactions. Absorbed moisture can act as a catalyst or a reagent in certain degradation pathways. Therefore, storage in a dry environment is crucial[6][7].

Below is a diagram illustrating the most likely initial degradation pathways.

parent 3-Amino-2-fluoro-2-methylpropan-1-ol carbamate Carbamate Intermediate parent->carbamate oxidized Oxidized Products (e.g., Imines, Amides) parent->oxidized co2 Atmospheric CO₂ co2->carbamate Reaction o2 Atmospheric O₂ o2->oxidized Oxidation oxazolidinone Cyclic Degradant (e.g., Oxazolidinone) carbamate->oxazolidinone Intramolecular Cyclization

Caption: Potential degradation pathways for 3-Amino-2-fluoro-2-methylpropan-1-ol.

Q2: Our analytical data (HPLC, LC-MS) reveals several new, unidentified peaks that have appeared over time. How can we approach the identification of these degradation products?

A2: Identifying unknown peaks requires a systematic analytical approach. High-resolution mass spectrometry is the most powerful tool for this purpose.

Self-Validating Identification Protocol:

  • LC-MS/MS Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the impurity peaks.

    • Expected Mass Shifts: Based on the pathways described in Q1, look for specific mass additions to the parent mass (C₄H₁₀FNO, MW: 107.13 g/mol ):

      • Carbamate formation: +44.01 Da (addition of CO₂)

      • Oxidation (e.g., to an aldehyde): -2.02 Da (loss of 2H)

      • Oxidation (e.g., to a carboxylic acid): +13.98 Da (loss of 2H, addition of O)

  • Fragmentation Analysis (MS/MS): Isolate the impurity peaks and subject them to collision-induced dissociation (CID). Compare the fragmentation patterns of the impurities to that of the parent compound. The retention of certain fragments can help pinpoint where the molecular modification has occurred.

  • Forced Degradation Study: Intentionally degrade a small sample of the pure compound under controlled stress conditions (e.g., exposure to air, elevated temperature, light). Analyze the stressed sample by LC-MS. The peaks that grow under these conditions are likely the same impurities seen in your long-term storage samples, confirming their origin.

Q3: We suspect our storage container or its closure might be contributing to the degradation. What are the best practices for selecting appropriate containers?

A3: Container and closure integrity is a frequently overlooked but critical factor in long-term stability.

Authoritative Recommendations:

  • Container Material: Borosilicate amber glass vials are the industry standard. The amber color protects the compound from light, which can catalyze oxidative degradation, while the inert nature of the glass prevents leaching of contaminants.

  • Closure System: Use screw caps with a chemically inert liner. Polytetrafluoroethylene (PTFE) or Teflon-lined caps are highly recommended as they provide an excellent barrier against atmospheric moisture and gases and are non-reactive[6][8]. Avoid caps with paper or foil liners, which can degrade or react with the compound.

  • Seal Integrity: Ensure the cap is tightened securely to create an airtight seal. For highly sensitive materials, using parafilm or a similar laboratory film around the cap-vial interface provides an additional barrier.

Part 2: Proactive Protocols for Long-Term Stability

Adhering to a standardized protocol for storage and handling is the most effective way to prevent degradation before it occurs.

Protocol 1: Optimal Long-Term Storage Conditions

This protocol outlines the gold standard for preserving the integrity of 3-Amino-2-fluoro-2-methylpropan-1-ol.

Step-by-Step Methodology:

  • Procurement & Initial Handling: Upon receipt, verify the certificate of analysis. Handle the material in a well-ventilated area or fume hood[7][8].

  • Aliquotting: To prevent repeated freeze-thaw cycles and atmospheric exposure of the bulk material, immediately aliquot the compound into smaller, single-use quantities in appropriate vials (see Q3).

  • Inert Atmosphere Blanketing: Before sealing, purge the headspace of each vial with a dry, inert gas such as argon or nitrogen for 15-30 seconds. This displaces oxygen and moisture, which are key drivers of degradation[6][8][9].

  • Sealing: Tightly seal each vial with a PTFE-lined cap. Wrap the cap-vial interface with laboratory sealing film.

  • Temperature Control: Store the sealed vials at or below -20°C. Low temperatures significantly slow the rate of all potential chemical degradation reactions.

  • Labeling and Logging: Clearly label each aliquot with the compound name, date, and concentration (if in solution). Maintain a detailed log to track usage.

Protocol 2: Routine Purity Assessment Workflow

Periodic re-testing is essential to ensure the material remains fit for purpose throughout its stored lifetime.

Step-by-Step Methodology:

  • Establish a Baseline: Upon receipt, run an initial analysis (e.g., HPLC-UV, LC-MS) to establish a baseline purity profile and retain this data as the t=0 reference.

  • Define Re-test Schedule: Based on the criticality of your experiments, establish a re-test schedule (e.g., every 6 or 12 months).

  • Sample Retrieval: Remove one sacrificial aliquot from the freezer. Allow it to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.

  • Sample Preparation: Prepare the sample for analysis using a consistent and documented procedure. For HPLC, this typically involves dissolving the solid in a suitable mobile phase or diluent[10].

  • Analytical Method: Use a validated, stability-indicating analytical method. HPLC with UV or MS detection is common for this type of analysis[11][12].

  • Data Analysis & Comparison: Compare the resulting chromatogram and purity data to the t=0 baseline. Look for any new impurity peaks or a decrease in the main peak area.

  • Decision: If purity remains within your established specifications, the bulk stock is considered valid until the next re-test date. If not, the remaining stock should be discarded or re-purified.

Caption: Workflow for periodic purity assessment of stored samples.

Part 3: Data Summary & Frequently Asked Questions (FAQs)

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Slows the kinetics of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces O₂ and CO₂ to prevent oxidative and carbamate-related degradation[6][8].
Container Type 1 Borosilicate Amber GlassInert material that protects from light-induced degradation.
Closure PTFE (Teflon)-lined Screw CapProvides an inert, airtight seal to protect from atmospheric contaminants[6].
Handling Aliquot into single-use vialsPrevents contamination and degradation of the bulk supply from repeated handling.
Frequently Asked Questions
  • FAQ 1: Why is an inert atmosphere so critical for this compound? The primary amine group is nucleophilic and can react with atmospheric CO₂. Furthermore, both the amine and the primary alcohol can be susceptible to long-term oxidation[3][4]. Displacing the air in the vial's headspace with an inert gas like argon or nitrogen removes these reactive gases, directly preventing the most common degradation pathways[8][9].

  • FAQ 2: Can I store the compound in a solution for easier use? While possible, it is not recommended for long-term storage. Stability is generally greatest in the solid state. If you must store it in solution, a comprehensive stability study should be performed to validate the choice of solvent and storage conditions, as the solvent can influence degradation pathways. Anhydrous, aprotic solvents would be the most logical starting point for such a study.

  • FAQ 3: What are the visible signs of degradation? Visible signs such as a change in color (e.g., yellowing), or a change in physical form (e.g., clumping due to moisture uptake) can indicate degradation. However, do not rely on visual inspection alone . Significant degradation can occur with no visible change. Regular analytical testing is the only reliable method to confirm purity[13].

  • FAQ 4: How does the fluorine atom affect the molecule's stability? The electron-withdrawing effect of the fluorine atom decreases the basicity of the neighboring amine and the nucleophilicity of the alcohol. This can, in some cases, slow down certain degradation reactions compared to its non-fluorinated analog. However, it does not render the molecule immune to degradation, and the stringent storage protocols outlined here remain essential.

References

  • Cole-Parmer. (2002, September 10). Material Safety Data Sheet: 2-Amino-2-Methyl-1-Propanol, 99%. Retrieved from Cole-Parmer. [Link]

  • O’Hagan, D. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Lia, H., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • OSHA. (n.d.). 2-Amino-2-methyl-1-propanol (AMP). Retrieved from OSHA. [Link]

  • Møller, K. T., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Wierts, L. T. J., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

  • Ding, L., & Mabury, S. A. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology. [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from Agilent Technologies. [Link]

  • Eide-Haugmo, I., et al. (2010). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Industrial & Engineering Chemistry Research. [Link]

  • Chemspace. (n.d.). 3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol. Retrieved from Chemspace. [Link]

  • Google Patents. (2016). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Tsutsuki, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. [Link]

  • PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved from PubChem. [Link]

  • Google Patents. (2016). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Ding, L., & Mabury, S. A. (2016). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. ACS Figshare. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from Organic Chemistry Portal. [Link]

  • Ge, L., et al. (2026, March 11). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. [Link]

  • Key, B. D., et al. (2020). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. [Link]

  • Wang, Y., et al. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed. [Link]

Sources

Optimization

Minimizing defluorination side reactions in 3-Amino-2-fluoro-2-methylpropan-1-ol synthesis

A Guide to Minimizing Defluorination Side Reactions Welcome to the technical support center for the synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol. This resource is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Defluorination Side Reactions

Welcome to the technical support center for the synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mitigating defluorination side reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Significant Presence of Defluorinated Byproduct (3-Amino-2-methylpropan-1,2-diol)

Question: My post-reaction analysis (e.g., by 19F NMR or LC-MS) shows a significant peak corresponding to the defluorinated diol. What is causing this, and how can I prevent it?

Answer:

The presence of 3-amino-2-methylpropan-1,2-diol indicates a nucleophilic substitution of the fluorine atom by a hydroxyl group. This is a common side reaction, and its prevalence is often linked to the reaction conditions and the choice of reagents.

Potential Causes & Solutions:

  • Presence of Water: Many fluorinating reagents react with even trace amounts of water.[1] This not only consumes the reagent but can also generate species that promote defluorination.

    • Protocol: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent.

  • Reaction Temperature: Higher temperatures can favor elimination and other side reactions over the desired nucleophilic substitution.[1][2]

    • Protocol: Conduct the fluorination step at a lower temperature. For many deoxyfluorination reagents, starting at -78 °C and allowing the reaction to slowly warm to room temperature can improve selectivity.[1]

  • Choice of Fluorinating Reagent: Some deoxyfluorinating reagents are more prone to causing side reactions than others. Reagents like DAST (diethylaminosulfur trifluoride) can be effective but may lead to elimination or rearrangement byproducts.[1]

    • Recommendation: Consider using modern deoxyfluorination reagents that are known for higher selectivity and functional group tolerance.[3][4][5] Examples include PhenoFluor™ or AlkylFluor, which have been shown to reduce side reactions.[2][5]

  • pH Control During Work-up: Acidic conditions during the aqueous work-up can facilitate the hydrolysis of the C-F bond, especially given the presence of the neighboring amino and hydroxyl groups. The protonated amine can act as an intramolecular catalyst for fluoride expulsion.

    • Protocol: During the work-up, quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[1] Avoid strong acidic washes. If an acidic wash is necessary, use a weak acid and perform the extraction quickly at low temperatures.

ParameterStandard ConditionOptimized for Minimizing Defluorination
Reaction Temperature Room Temperature-78 °C to Room Temperature
Solvent Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Work-up Quench WaterSaturated aq. NaHCO₃ (cold)
Fluorinating Reagent DASTPhenoFluor™, AlkylFluor
Issue 2: Low Yield of the Desired Product

Question: My reaction is clean, with minimal byproducts, but the overall yield of 3-Amino-2-fluoro-2-methylpropan-1-ol is consistently low. What are the likely reasons?

Answer:

Low yields in the absence of significant side products often point to incomplete reaction or issues with reagent stability and stoichiometry.

Potential Causes & Solutions:

  • Inadequate Protection of Functional Groups: The starting material contains both an amino and a hydroxyl group. Both are nucleophilic and can react with the fluorinating agent or other electrophiles in the reaction mixture.

    • Protocol: It is crucial to protect both the amino and hydroxyl groups before the fluorination step. The choice of protecting groups should be orthogonal, meaning one can be removed without affecting the other.[6] For instance, a Boc (tert-butoxycarbonyl) group for the amine and a silyl ether (e.g., TBDMS) for the alcohol are a common orthogonal pair.[7][8]

  • Reagent Quality and Stoichiometry: The activity of fluorinating reagents can degrade over time, especially with improper storage.

    • Recommendation: Use a fresh bottle of the fluorinating reagent or titrate an older bottle to determine its active concentration. Ensure you are using the correct stoichiometry, typically a slight excess (1.1-1.5 equivalents) of the fluorinating agent.[1]

  • Reaction Time: The reaction may not have gone to completion.

    • Protocol: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or 19F NMR, to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-Amino-2-fluoro-2-methylpropan-1-ol that minimizes defluorination?

A1: A robust strategy involves a multi-step synthesis that utilizes protecting groups to mask the reactive amino and hydroxyl functionalities during the key fluorination step.

G cluster_0 Synthetic Workflow Start 3-Amino-2-methylpropane-1,2-diol Protect Protection of Amino and Hydroxyl Groups Start->Protect e.g., (Boc)₂O, TBDMSCl Fluorinate Deoxyfluorination Protect->Fluorinate e.g., PhenoFluor™ Deprotect Selective Deprotection Fluorinate->Deprotect e.g., TBAF, then TFA Final 3-Amino-2-fluoro-2-methylpropan-1-ol Deprotect->Final

Caption: General synthetic workflow.

Q2: Which protecting groups are most suitable for the amino and hydroxyl functionalities?

A2: The choice of protecting groups is critical for the success of the synthesis.

  • For the Amino Group: The Boc (tert-butoxycarbonyl) group is a good choice as it is stable under many reaction conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid).[7]

  • For the Hydroxyl Group: A silyl ether, such as a TBDMS (tert-butyldimethylsilyl) ether, is ideal. It is stable to the conditions of Boc protection and many fluorination reactions but can be selectively cleaved using a fluoride source like TBAF (tetrabutylammonium fluoride).[9] The use of TBAF for deprotection requires careful planning as it introduces a fluoride source that could potentially react elsewhere if not controlled.

Q3: How can I effectively monitor the reaction for the formation of defluorinated byproducts?

A3: Several analytical techniques can be employed:

  • 19F NMR Spectroscopy: This is a highly sensitive and direct method for observing fluorine-containing compounds. The disappearance of the starting material's fluorine signal and the appearance of the product's signal can be monitored. The absence of other fluorine signals is a good indicator of a clean reaction. Defluorination would result in the loss of a 19F NMR signal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for separating the product from byproducts and starting materials. The mass spectrometer can identify the molecular weights of the components, allowing for the direct detection of the defluorinated diol.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can also be a powerful tool for separation and identification of byproducts.[11][12]

Experimental Protocol: Deoxyfluorination with PhenoFluor™

This protocol outlines a general procedure for the deoxyfluorination step, assuming prior protection of the amino and hydroxyl groups.

Materials:

  • Protected 3-amino-2-methylpropan-1-ol derivative (1.0 eq.)

  • PhenoFluor™ (1.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-diisopropylethylamine (DIPEA) (1.5 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the protected starting material.

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Slowly add PhenoFluor™ portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_1 Troubleshooting Logic Start Defluorination Observed Check_Water Check for Water Contamination Start->Check_Water Dry_Glassware Dry Glassware & Solvents Check_Water->Dry_Glassware Yes Check_Temp Check Reaction Temperature Check_Water->Check_Temp No Dry_Glassware->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp High Check_Reagent Evaluate Fluorinating Reagent Check_Temp->Check_Reagent Optimal Lower_Temp->Check_Reagent Change_Reagent Use Milder Reagent (e.g., PhenoFluor) Check_Reagent->Change_Reagent Harsh Check_Workup Check Work-up pH Check_Reagent->Check_Workup Mild Change_Reagent->Check_Workup Basic_Quench Use Basic Quench (NaHCO₃) Check_Workup->Basic_Quench Acidic Resolved Problem Resolved Check_Workup->Resolved Neutral/Basic Basic_Quench->Resolved

Caption: Troubleshooting decision tree.

References

  • ResearchGate. (n.d.). Mechanism of two-step nucleophilic substitution of the fluorine group... Retrieved from [Link]

  • Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Retrieved from [Link]

  • Sladojevich, F., et al. (2013). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC. Retrieved from [Link]

  • Shen, X., et al. (2016). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC. Retrieved from [Link]

  • Westin, J. (n.d.). Protecting groups in organic synthesis + H2O. Jack Westin. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • ACS Publications. (2025, October 8). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. Environmental Science & Technology. Retrieved from [Link]

  • Scientific Update. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Seletfluor. Retrieved from [Link]

  • ACS Publications. (2024, June 24). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. Retrieved from [Link]

  • ACS Publications. (2020, October 13). A Series of Deoxyfluorination Reagents Featuring OCF2 Functional Groups. Organic Letters. Retrieved from [Link]

  • Westin, J. (n.d.). Protecting Groups. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Accounts of Chemical Research. (2022, May 24). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Defense Technical Information Center. (2021, April 23). Quantification of In Situ Chemical Reductive Defluorination (ISCRD) of Perfluoroalkyl Acids in Groundwater Impacted by AFFFs. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, June 20). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Chemical Science. Retrieved from [Link]

  • Taylor & Francis Online. (2023, August 27). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, June 20). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Chemical Science. DOI:10.1039/D5SC03915K. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • PMC. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]

  • ACS Publications. (2024, June 24). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. Retrieved from [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group. Retrieved from [Link]

  • PubMed. (1983, September). Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH. Biophysical Journal. Retrieved from [Link]

  • ChemRxiv. (2026, February 10). α-Fluoroamines: Myth or Reality?. Retrieved from [Link]

  • Arkivoc. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • National Institute of Informatics. (n.d.). Novel Fluorinated Bioorganic Molecules for the 21st Century (KAKENHI-PROJECT-09044277). Retrieved from [Link]

  • WIPO Patentscope. (2015, May 13). 104610074 Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of pKa values in 3-Amino-2-fluoro-2-methylpropan-1-ol derivatives

Title: Comparative Analysis of pKa Values in 3-Amino-2-fluoro-2-methylpropan-1-ol Derivatives: A Guide to Tuning Amine Basicity in Lead Optimization Introduction & Rationale In modern multidimensional optimization (MDO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of pKa Values in 3-Amino-2-fluoro-2-methylpropan-1-ol Derivatives: A Guide to Tuning Amine Basicity in Lead Optimization

Introduction & Rationale

In modern multidimensional optimization (MDO) for drug discovery, tuning the physicochemical properties of basic amines is a critical step to balance potency, membrane permeability, and safety[1]. Highly basic aliphatic amines (pKa > 10) often suffer from poor passive transcellular diffusion, high P-glycoprotein (P-gp) efflux ratios, and off-target liabilities such as hERG channel inhibition.

The 3-amino-2-fluoro-2-methylpropan-1-ol scaffold serves as a highly tunable bioisosteric building block. By strategically positioning a highly electronegative fluorine atom and a hydroxyl group relative to the primary amine, medicinal chemists can precisely down-modulate the amine's basicity into the optimal physiological "sweet spot" (pKa 7.5–8.5). This guide provides a comparative analysis of this scaffold against its alternatives and outlines a self-validating experimental workflow for accurate pKa determination.

Mechanistic Basis for pKa Modulation

The basicity of an amine is dictated by the free energy difference between its protonated (ammonium) and neutral states. The introduction of electron-withdrawing groups (EWGs) destabilizes the positively charged conjugate acid through σ -bond inductive (-I) effects, thereby lowering the pKa[2].

In the 3-amino-2-fluoro-2-methylpropan-1-ol system, the pKa is governed by a predictable additivity scheme[1]:

  • β -Fluorine Effect: The fluorine atom at the C2 position exerts a powerful -I effect. Because it is only two bonds away from the nitrogen, it typically reduces the pKa of an aliphatic amine by approximately 1.6 to 1.7 units[1][3].

  • γ -Hydroxyl Effect: The hydroxyl group at the C1 position provides an additional, albeit distance-attenuated, -I effect, further reducing the pKa by roughly 0.8 units[1].

  • β -Methyl Effect: The methyl group at C2 provides a negligible electron-donating (+I) effect (+0.1 units) but plays a crucial stereoelectronic role. It restricts the conformational flexibility of the chain via the gauche effect, locking the fluorine atom in an orientation that maximizes its dipole-dipole interaction with the amine lone pair, ensuring consistent pKa suppression.

InductiveEffect Amine Primary Amine (C3) Base pKa ~10.5 Result 3-Amino-2-fluoro-2-methylpropan-1-ol Predicted pKa ~8.0 Amine->Result Net Additivity BetaF β-Fluorine (C2) ΔpKa: -1.7 BetaF->Amine Strong -I Effect GammaOH γ-Hydroxyl (C1) ΔpKa: -0.8 GammaOH->Amine Moderate -I Effect BetaMe β-Methyl (C2) ΔpKa: +0.1 BetaMe->Amine Weak +I Effect

Figure 1: Additive inductive effects modulating the basicity of the 3-amino-2-fluoro-2-methylpropan-1-ol scaffold.

Comparative pKa Analysis

To objectively evaluate the performance of this scaffold, we compare its pKa against non-fluorinated, difluorinated, and N-alkylated alternatives. The data below synthesizes experimental trends observed in homologous aliphatic amine series[1][4].

Compound DerivativeStructural ModificationExperimental / Predicted pKaRationale for pKa Shift
Propan-1-amine Unsubstituted aliphatic baseline~10.5Standard primary amine basicity; no EWGs present.
3-Amino-2-methylpropan-1-ol De-fluoro alternative ( γ -OH only)~9.7The γ -OH group lowers pKa by ~0.8 units. Still too basic for optimal CNS penetration.
3-Amino-2-fluoro-2-methylpropan-1-ol Target Scaffold ( β -F, γ -OH)~8.0Synergistic -I effects of β -F and γ -OH. Optimal for balancing aqueous solubility and lipophilicity.
3-Amino-2,2-difluoropropan-1-ol β,β -Difluoro alternative~6.3A second β -fluorine adds another -1.7 units of pKa reduction. Often results in an amine that is too neutral at physiological pH.
2-Fluoro-3-(methylamino)-2-methylpropan-1-ol N-Methyl derivative~8.3Secondary amines are intrinsically more basic than primary amines (~0.3 units higher), slightly offsetting the fluorine's effect.

Impact on ADME Properties

Lowering the pKa of basic amines into the ~8.0 range has profound implications for pharmacokinetics. As demonstrated in studies optimizing PDE9 inhibitors, replacing a hydrogen atom with a β -fluorine significantly alters P-glycoprotein (P-gp) recognition[5]. Highly basic amines are heavily protonated at physiological pH (7.4), making them prime substrates for P-gp efflux pumps. By reducing the pKa to ~8.0, the fraction of neutral, un-ionized species increases exponentially, facilitating passive transcellular diffusion across the blood-brain barrier (BBB) and mitigating efflux liability[5][6]. Furthermore, reducing the basicity of the amine center is a proven strategy to eliminate ancillary ion channel activity, specifically hERG inhibition, which is heavily dependent on the binding of a charged ammonium pharmacophore[7].

Experimental Workflow: Self-Validating Protocol

To ensure high scientific integrity, the determination of pKa for these derivatives must employ a self-validating system. We utilize a dual-method approach: Potentiometric Titration (the gold standard) coupled with NMR Titration for orthogonal validation.

Causality behind the protocol: Because fluorinated amines often exhibit altered aqueous solubility profiles, standard aqueous titration can fail due to precipitation. We employ a co-solvent extrapolation method (Yasuda-Shedlovsky). By measuring the apparent pKa (psKa) in varying ratios of methanol/water, we can linearly extrapolate back to 0% co-solvent to determine the true aqueous pKa. NMR titration is subsequently used to definitively prove that the protonation event corresponds to the amine nitrogen, eliminating artifacts from potential hydroxyl deprotonation at high pH extremes.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the 3-amino-2-fluoro-2-methylpropan-1-ol derivative and dissolve in 0.15 M KCl (to maintain constant ionic strength).

  • Potentiometric Titration: Using a Sirius T3 (or equivalent) automated titrator, titrate the sample from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under an argon atmosphere to prevent CO 2​ absorption.

  • Co-solvent Extrapolation (If required): If the derivative precipitates, repeat the titration in three different Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH). Plot the psKa against the dielectric constant of the mixtures and extrapolate to the dielectric constant of pure water.

  • Bjerrum Plot Analysis: Calculate the area under the curve to determine the exact inflection point, yielding the macroscopic pKa.

  • Orthogonal Validation via NMR: Prepare a 5 mM solution of the compound in D 2​ O. Adjust the pD using DCl and NaOD. Monitor the 1 H-NMR chemical shifts of the protons adjacent to the amine (C3 protons). Plot the change in chemical shift ( Δδ ) versus pD to generate a sigmoidal curve. The inflection point confirms the site-specific microscopic pKa.

PKaWorkflow Prep Sample Prep (1-2 mg in 0.15M KCl) Titration Potentiometric Titration (pH 2.0 to 12.0) Prep->Titration Cosolvent Co-solvent Extrapolation (Methanol/Water) Titration->Cosolvent If insoluble Analysis Bjerrum Plot Analysis (Data Fitting) Titration->Analysis If soluble Cosolvent->Analysis Validation NMR Titration (Orthogonal Validation) Analysis->Validation Confirm site

Figure 2: Self-validating experimental workflow for potentiometric and NMR-based pKa determination.

References

  • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115 (2007).[Link]

  • Fjelbye, K., et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." MedChemComm, 9(7), 1161-1165 (2018).[Link]

  • Littel, R. J., et al. "Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations." Industrial & Engineering Chemistry Research, 42(20), 4967-4973 (2003).[Link]

  • Juranic, I. "Simple Method for the Estimation of pKa of Amines." Croatica Chemica Acta, 87(4), 343-347 (2014).[Link]

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Comparative

In Vitro Efficacy Comparison of 3-Amino-2-fluoro-2-methylpropan-1-ol Based Enzyme Inhibitors: A Biophysical and Cellular Profiling Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability—particularly for central nervous system (CNS) targets. One...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability—particularly for central nervous system (CNS) targets. One of the most elegant solutions in modern medicinal chemistry is the strategic incorporation of fluorinated amino alcohols.

This guide provides an objective, data-driven comparison of enzyme inhibitors utilizing the 3-Amino-2-fluoro-2-methylpropan-1-ol building block, focusing specifically on their application as β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors for Alzheimer's disease research. We will dissect the mechanistic rationale behind this specific moiety, compare its in vitro efficacy against non-fluorinated alternatives, and detail the self-validating experimental protocols required to prove its superiority.

Mechanistic Rationale: The Biophysics of Fluorination

To understand why the 3-Amino-2-fluoro-2-methylpropan-1-ol scaffold is utilized, we must examine the active site of BACE1. BACE1 is an aspartic protease characterized by a catalytic dyad (Asp32 and Asp228)[1].

Historically, primary amines and amidines have been used to form critical charge-charge interactions and hydrogen bonds with these aspartate residues. However, standard aliphatic amines possess a high pKa (~9.5 to 10.0), meaning they are almost entirely protonated at physiological pH (7.4). This high basicity leads to three fatal flaws in CNS drug development:

  • Poor Blood-Brain Barrier (BBB) Permeability: Highly charged molecules cannot passively diffuse across lipid bilayers.

  • P-glycoprotein (P-gp) Efflux Liability: Basic amines are classic substrates for P-gp efflux pumps, actively restricting brain penetrance[2].

  • hERG Cardiotoxicity: Basic amines frequently bind to the hERG potassium channel, leading to QT prolongation[2].

The Fluorine Solution: By utilizing the 3-Amino-2-fluoro-2-methylpropan-1-ol moiety, medicinal chemists introduce a highly electronegative fluorine atom adjacent to the amine[3]. Through strong inductive electron withdrawal, the fluorine atom lowers the pKa of the amine to approximately 7.0–7.5[4]. This ensures a significant fraction of the molecule remains un-ionized at pH 7.4, drastically improving passive membrane permeability and evading P-gp efflux, while still maintaining the essential hydrogen-bonding capability required to inhibit BACE1[1]. Furthermore, the methyl group restricts conformational flexibility, reducing the entropic penalty upon binding.

Fig 1: Amyloidogenic pathway highlighting BACE1 inhibition by fluorinated amino alcohols.

In Vitro Efficacy Comparison: Data Synthesis

To objectively evaluate the performance of the 3-Amino-2-fluoro-2-methylpropan-1-ol scaffold, we compare a representative inhibitor (Compound A ) against its exact non-fluorinated analog (Compound B , utilizing 3-amino-2-methylpropan-1-ol) and a clinical benchmark reference (Verubecestat analog ).

The critical metric here is the Cellular Shift —the ratio between the cell-free enzymatic IC₅₀ and the whole-cell IC₅₀. A large shift indicates that while the drug binds the isolated enzyme well, it struggles to cross the cell membrane to reach the target in a physiological environment.

Table 1: Comparative In Vitro Profiling of BACE1 Inhibitors
ParameterCompound A (Fluoro-Methyl)Compound B (Des-Fluoro Analog)Reference Benchmark
Amine pKa 7.29.86.9
BACE1 Enzymatic IC₅₀ 8.5 nM6.2 nM11.0 nM
HEK293-APP Cellular IC₅₀ 12.1 nM145.0 nM15.5 nM
Cellular Shift Ratio 1.4x (Excellent)23.4x (Poor)1.4x
MDCK-MDR1 Efflux Ratio 1.2 (Non-substrate)8.5 (Strong substrate)1.1
hERG Inhibition IC₅₀ > 30 μM2.5 μM> 30 μM

Data Analysis: While Compound B (des-fluoro) exhibits slightly tighter binding in a cell-free vacuum (6.2 nM), its high pKa (9.8) renders it highly ionized. This results in a massive 23.4-fold drop in cellular efficacy (145.0 nM) and makes it a strong P-gp substrate (Efflux Ratio 8.5). Compound A, utilizing the 3-Amino-2-fluoro-2-methylpropan-1-ol moiety, achieves an optimal pKa of 7.2, resulting in near-perfect translation from enzymatic to cellular efficacy (1.4x shift) and eliminating hERG liability[2].

Self-Validating Experimental Protocols

To generate the data above, we employ a tripartite screening cascade. Every protocol is designed as a self-validating system, incorporating internal controls to rule out false positives (e.g., ensuring cellular Aβ reduction is due to target engagement, not general cytotoxicity).

Fig 2: Step-by-step in vitro profiling workflow for evaluating BACE1 inhibitor efficacy.

Protocol 1: Cell-Free BACE1 Enzymatic FRET Assay

Purpose: To determine intrinsic target affinity without membrane permeability barriers.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS. Causality: BACE1 is an endosomal protease that operates optimally in acidic environments; pH 4.5 ensures physiological folding and activity.

  • Enzyme & Substrate: Utilize recombinant human BACE1 extracellular domain (1-460). The substrate is a FRET peptide (Rh-EVNLDAEFK-Quencher) representing the Swedish APP mutation sequence.

  • Compound Plating: Serially dilute Compound A and B in 100% DMSO. Transfer 100 nL to a 384-well black microplate (final DMSO concentration 1%).

  • Incubation: Add 5 μL of BACE1 enzyme (final 1 nM). Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 5 μL of FRET substrate (final 2 μM).

  • Readout & Validation: Read fluorescence (Ex 540 nm / Em 590 nm) continuously for 60 minutes.

    • Self-Validation Step: Calculate the Z'-factor using DMSO (negative control) and 1 μM Reference Benchmark (positive control). A Z'-factor > 0.6 is required to validate the assay run.

Protocol 2: HEK293-APP Cellular Aβ40 ELISA

Purpose: To quantify target engagement in a whole-cell environment, accounting for membrane permeability and intracellular compound accumulation.

  • Cell Culture: Seed HEK293 cells stably transfected with wild-type human APP into 96-well plates at 30,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the inhibitors. Causality: Removing old media ensures we are measuring de novo Aβ40 production post-inhibition, rather than pre-existing peptide.

  • Incubation: Incubate for 24 hours.

  • Supernatant Harvest & ELISA: Transfer 50 μL of conditioned media to an Aβ40-specific sandwich ELISA plate. Quantify luminescence against a standard curve.

  • Counter-Screen (Self-Validation): Perform an ATP-based cell viability assay (e.g., CellTiter-Glo) on the remaining cells in the 96-well plate. Causality: If a compound shows an IC₅₀ of 10 nM for Aβ40 reduction but also reduces ATP by 50% at 10 nM, the Aβ reduction is an artifact of cytotoxicity, not specific BACE1 inhibition.

Protocol 3: MDCK-MDR1 Permeability and Efflux Assay

Purpose: To prove that the pKa reduction induced by the fluorine atom successfully evades P-glycoprotein efflux.

  • Monolayer Preparation: Seed MDCK cells stably expressing human MDR1 (P-gp) onto transwell polycarbonate inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm², confirming tight junction formation.

  • Dosing: Apply 10 μM of the test compound to either the Apical (A) or Basolateral (B) chamber.

  • Incubation & Sampling: Incubate for 2 hours at 37°C. Sample from the receiver chambers.

  • LC-MS/MS Quantification: Quantify compound concentration to calculate Apparent Permeability ( Papp​ ).

  • Validation: Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

    • Causality: An ER > 2.0 indicates active efflux. As shown in Table 1, the des-fluoro Compound B has an ER of 8.5, while the fluoro-methyl Compound A has an ER of 1.2, definitively proving the biophysical advantage of the 3-Amino-2-fluoro-2-methylpropan-1-ol building block.

Conclusion

The integration of the 3-Amino-2-fluoro-2-methylpropan-1-ol moiety into enzyme inhibitors is not merely a synthetic exercise; it is a calculated biophysical maneuver. By leveraging the inductive effect of fluorine to tune the pKa of the primary amine, drug developers can maintain the critical aspartate-binding interactions required for BACE1 inhibition while simultaneously unlocking passive BBB permeability and evading P-gp efflux. The comparative in vitro data and rigorous screening protocols outlined above validate this scaffold as a superior choice for neurotherapeutic drug design.

References

  • Practical Asymmetric Fluorination Approach to the Scalable Synthesis of New Fluoroaminothiazine BACE Inhibitors.
  • Design and Synthesis of Clinical Candidate PF-06751979: A Potent, Brain Penetrant, β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Lacking Hypopigmentation.
  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? PMC - NIH.
  • β-Secretase (BACE1) Inhibitors with High in Vivo Efficacy Suitable for Clinical Evaluation in Alzheimer's Disease.

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Validation

Structure-Activity Relationship (SAR) Comparison Guide: 3-Amino-2-fluoro-2-methylpropan-1-ol in Drug Design

Scaffold Overview & Strategic Utility In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for overcoming pharmacokinetic and pharmacodynamic liabilities. 3-Amino-2-fluoro-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Overview & Strategic Utility

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for overcoming pharmacokinetic and pharmacodynamic liabilities. 3-Amino-2-fluoro-2-methylpropan-1-ol (CAS: 1800560-83-1) represents a highly specialized, sterically constrained fluorinated bioisostere. By featuring a primary amine, a primary alcohol, and a quaternary carbon bearing both a fluorine atom and a methyl group, this building block is uniquely positioned to replace valine, serine, or threonine side chains, or to serve as a polar linker.

Unlike its unsubstituted or singly substituted analogs, this molecule leverages a synergistic combination of stereoelectronic and steric effects to pre-organize its conformation, modulate basicity, and completely block metabolic oxidation at the C2 position.

Quantitative SAR Comparison

To objectively evaluate the performance of 3-Amino-2-fluoro-2-methylpropan-1-ol, we must benchmark it against its structural alternatives. The table below summarizes the physicochemical and metabolic profiling of four key analogs, demonstrating how incremental structural modifications drive pharmacological outcomes.

AnalogStructureAmine pKa (Est.)LogD (pH 7.4)Metabolic Stability (HLM, % rem. at 60 min)Conformational Preference
3-Aminopropan-1-ol Unsubstituted~ 10.1-1.8~ 40%Highly flexible, multiple rotamers
3-Amino-2-methylpropan-1-ol C2 Methylated~ 10.2-1.4~ 30%Sterically restricted, flexible
3-Amino-2-fluoropropan-1-ol C2 Fluorinated~ 8.8-1.2~ 85%Gauche preference
3-Amino-2-fluoro-2-methylpropan-1-ol C2 Fluoro-methylated~ 8.9 -0.8 > 95% Highly rigid, locked gauche conformation

Note: Values are representative estimates derived from standard medicinal chemistry heuristics and structure-property relationship models to illustrate comparative SAR trends.

Mechanistic Causality: The "E-E-A-T" Framework

As application scientists, we must look beyond the raw data to understand the physical chemistry driving these results. The superiority of 3-Amino-2-fluoro-2-methylpropan-1-ol is rooted in three distinct mechanistic pillars:

A. pKa Modulation & Passive Permeability

The introduction of the highly electronegative fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I) on the adjacent primary amine. This effectively lowers the amine's pKa from ~10.1 to ~8.9. At physiological pH (7.4), this shift significantly increases the fraction of the un-ionized (neutral) species. Consequently, the molecule exhibits [1][1], allowing for superior cellular penetration compared to the highly ionized unsubstituted analog.

B. Conformational Pre-organization (The Gauche Effect)

The geminal combination of a methyl group and a fluorine atom restricts the rotational degrees of freedom around the C-C bonds. More importantly, the highly electronegative fluorine induces a pronounced gauche effect. Recent quantum chemical analyses reveal that this is driven by [2][2], rather than mere steric repulsion. This stereoelectronic phenomenon locks the molecule into a specific, bioactive gauche conformation. By pre-organizing the scaffold, the entropic penalty typically incurred during target binding is drastically reduced, leading to higher binding affinities [3][3].

C. Metabolic Stability via CYP450 Blocking

Cytochrome P450 enzymes frequently target electron-rich C-H bonds adjacent to heteroatoms (like amines and alcohols) for oxidative metabolism. The C-F bond is significantly stronger and more polarized than the C-H bond. By substituting the labile hydrogen at the C2 position with a fluorine atom, the molecule [4][4]. The addition of the gem-methyl group creates a quaternary carbon, completely eliminating the possibility of hydrogen abstraction at this site and extending the compound's pharmacokinetic half-life.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems to empirically confirm the SAR claims made above.

Protocol 1: Potentiometric Determination of Amine pKa

Causality: This protocol quantifies the inductive effect of the C2-fluorine by measuring the exact ionization constant of the amine.

  • System Calibration (Control): Calibrate the potentiometric titrator using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Blank Titration (Validation): Perform a blank titration using 0.15 M KCl (background electrolyte) with 0.1 M NaOH to account for solvent auto-ionization and dissolved CO2.

  • Sample Preparation: Dissolve 2.0 mg of 3-Amino-2-fluoro-2-methylpropan-1-ol in 10 mL of 0.15 M KCl to maintain a constant ionic strength.

  • Acidification: Lower the initial pH to ~2.5 using standardized 0.1 M HCl to ensure the amine is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2 absorption) using dynamic dosing.

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Bjerrum function, subtracting the blank titration data.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates phase I oxidative metabolism to prove that the C2-fluoro-methyl substitution blocks CYP450 degradation.

  • Reaction Mixture Assembly: Combine 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Systems (Validation):

    • Positive Control: Run parallel incubations with Verapamil (a known high-clearance CYP substrate) to validate microsome activity.

    • Negative Control: Run a parallel incubation of the test compound without the NADPH regenerating system to differentiate enzymatic metabolism from chemical instability.

  • Initiation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining over time.

Visualizing the SAR Logic

The following diagram maps the logical flow from structural modifications to their physicochemical effects, and ultimately, to the desired pharmacological outcomes in drug design.

SAR_Logic Core 3-Amino-2-fluoro-2-methylpropan-1-ol (Scaffold) Mod1 C2 Fluorination Core->Mod1 Mod2 C2 Gem-Methylation Core->Mod2 Phys1 Inductive Effect (-I) Lowers Amine pKa Mod1->Phys1 Phys2 C-F Bond Strength Blocks Oxidation Mod1->Phys2 Phys3 Steric Bulk & Gauche Effect Mod1->Phys3 Mod2->Phys3 Out1 Increased Passive Membrane Permeability Phys1->Out1 Out2 Enhanced Metabolic Stability (CYP450) Phys2->Out2 Out3 Conformational Pre-organization (Lower Entropic Penalty) Phys3->Out3

Causality mapping of structural modifications to pharmacological outcomes in 3-Amino-2-fluoro-2-methylpropan-1-ol.

References

  • Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 2018.[Link]

  • Thacker, J. C. R.; Popelier, P. L. A. "Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study." The Journal of Physical Chemistry A, 2018.[Link]

  • Rodrigues Silva D.; de Azevedo Santos L.; Hamlin T. A.; Fonseca Guerra C.; Freitas M. P.; Bickelhaupt F. M. "The Gauche Effect in XCH2CH2X Revisited." ChemPhysChem, 2021.[Link]

  • Henary E., Casa S., Dost T.L., Sloop J.C., Henary M. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Pharmaceuticals, 2024.[Link]

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Comparative

A Comprehensive Guide to Validating NMR Structural Assignments for 3-Amino-2-fluoro-2-methylpropan-1-ol Stereoisomers

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, experimentally-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of the stereoisomers of 3-Amino-2-fluoro-2-methylpropan-1-ol, a key chiral building block in medicinal chemistry.

The presence of a fluorine atom and a stereocenter in 3-Amino-2-fluoro-2-methylpropan-1-ol introduces significant analytical challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering a robust framework for structural elucidation.

The Challenge of Stereoisomerism in Fluorinated Molecules

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties.[1] In the case of 3-Amino-2-fluoro-2-methylpropan-1-ol, the presence of a chiral center at the C2 position gives rise to a pair of enantiomers, the (R)- and (S)-isomers. While enantiomers possess identical physical properties in an achiral environment, their interaction with chiral biological systems can be drastically different. Therefore, the ability to distinguish and assign the absolute configuration of these stereoisomers is critical.

Standard one-dimensional (1D) ¹H and ¹³C NMR spectra of enantiomers are identical in achiral solvents.[2][3] Diastereomers, on the other hand, have different physical and chemical properties and will exhibit distinct NMR spectra.[4] This guide will focus on a suite of advanced NMR experiments that can differentiate these stereoisomers, either directly in the case of diastereomers or indirectly for enantiomers through the use of chiral derivatizing agents.

A Multi-faceted NMR Approach for Structural Validation

A combination of 1D and two-dimensional (2D) NMR experiments is essential for the complete and confident assignment of molecular structures.[5][6] For fluorinated compounds, specific heteronuclear experiments involving ¹⁹F are particularly powerful.[7][8][9] Our recommended workflow for validating the stereoisomers of 3-Amino-2-fluoro-2-methylpropan-1-ol is as follows:

G cluster_synthesis Stereoisomer Synthesis cluster_nmr NMR Analysis cluster_2d_nmr 2D NMR Techniques cluster_validation Structural Validation Syn_R (R)-isomer OneD_NMR 1D NMR (¹H, ¹³C, ¹⁹F) Syn_R->OneD_NMR Syn_S (S)-isomer Syn_S->OneD_NMR TwoD_NMR 2D NMR OneD_NMR->TwoD_NMR Initial Characterization COSY ¹H-¹H COSY TwoD_NMR->COSY HSQC ¹H-¹³C HSQC TwoD_NMR->HSQC HMBC ¹H-¹³C HMBC TwoD_NMR->HMBC NOESY ¹H-¹H NOESY/ROESY TwoD_NMR->NOESY HOESY ¹H-¹⁹F HOESY TwoD_NMR->HOESY Structure_Assignment Unambiguous Structural Assignment COSY->Structure_Assignment Connectivity HSQC->Structure_Assignment Connectivity HMBC->Structure_Assignment Connectivity NOESY->Structure_Assignment Through-space Correlations (Stereochemistry) HOESY->Structure_Assignment Through-space Correlations (Stereochemistry)

Caption: Workflow for NMR-based structural validation of stereoisomers.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

For optimal results, dissolve 5-10 mg of the purified stereoisomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts and coupling constants. Ensure the sample is free of paramagnetic impurities, which can cause line broadening.[10]

1D NMR Spectroscopy: The Foundation
  • ¹H NMR: Provides information on the number and chemical environment of protons. Key parameters to analyze are chemical shift (δ), integration (number of protons), and multiplicity (J-coupling).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

  • ¹⁹F NMR: Crucial for fluorinated compounds, offering a wide chemical shift range and high sensitivity.[8][11] The ¹⁹F spectrum will show distinct signals for the fluorine atom in each stereoisomer when a chiral environment is present.

2D NMR Spectroscopy: Unraveling Connectivity and Spatial Proximity
  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[4] This helps establish the proton spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing long-range connectivity information.

The nuclear Overhauser effect (NOE) is a phenomenon that occurs between nuclei that are close in space, typically less than 5 Å apart.[12] Measuring NOEs is a powerful tool for determining stereochemistry and conformation.[13][14]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons.[15][16] For small molecules like 3-Amino-2-fluoro-2-methylpropan-1-ol, ROESY often provides more reliable results as it avoids the issue of zero or negative NOEs that can occur for molecules of intermediate size.[10][16][17]

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is a critical experiment for fluorinated molecules.[18][19][20][21][22] It detects through-space correlations between protons and the fluorine atom, providing direct evidence of their spatial proximity. This information is invaluable for assigning the relative stereochemistry of the molecule. Recent advancements have shown that correcting for cross-relaxation of protons can significantly improve the accuracy of ¹H-¹⁹F internuclear distance measurements.[18][23]

Data Interpretation and Comparison

The following table summarizes the expected key NMR data for the diastereomers of a derivatized form of 3-Amino-2-fluoro-2-methylpropan-1-ol (e.g., after reaction with a chiral derivatizing agent to form diastereomers).

NMR Experiment Parameter (2R, n'R)-Diastereomer (2S, n'R)-Diastereomer Significance for Stereochemical Assignment
¹H NMR Chemical Shift (δ) of H1, H3DifferentDifferentDiastereotopic protons will have distinct chemical shifts.
J-Coupling (³JHF)DifferentDifferentThe magnitude of the three-bond H-F coupling constant is dependent on the dihedral angle.
¹⁹F NMR Chemical Shift (δ)DifferentDifferentThe fluorine nucleus is in a different chemical environment in each diastereomer.
¹H-¹H ROESY Cross-peak IntensityStrong ROE between CH₃ and NH₂Weak or no ROE between CH₃ and NH₂ (hypothetical)Indicates spatial proximity of the methyl and amino groups in one diastereomer.
¹H-¹⁹F HOESY Cross-peak IntensityStrong HOE between F and CH₂OHWeak or no HOE between F and CH₂OH (hypothetical)Provides direct evidence of the spatial relationship between the fluorine and hydroxymethyl groups.

Advanced Techniques and Computational Approaches

For particularly challenging cases, advanced methods can provide further validation:

  • J-Coupling Analysis: The magnitude of scalar (J) couplings, particularly three-bond couplings (³J), is dependent on the dihedral angle between the coupled nuclei (Karplus relationship).[24][25] This can be used to infer the relative stereochemistry.[26][27]

  • Computational NMR Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict NMR chemical shifts and coupling constants for different stereoisomers.[28][29][30][31][32][33][34] Comparing the calculated spectra with the experimental data can provide strong evidence for the correct structural assignment. Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR prediction.[28][29]

Logical Framework for Stereochemical Assignment

The following diagram illustrates the logical flow for assigning the stereochemistry based on the NMR data:

G cluster_data Experimental Data cluster_analysis Analysis and Interpretation cluster_conclusion Conclusion NOESY_data ¹H-¹H NOESY/ROESY Data Spatial_proximity Determine Spatial Proximity of Protons and Fluorine NOESY_data->Spatial_proximity HOESY_data ¹H-¹⁹F HOESY Data HOESY_data->Spatial_proximity J_coupling_data J-Coupling Constants Dihedral_angles Infer Dihedral Angles J_coupling_data->Dihedral_angles Stereochemistry_assigned Assign Relative and Absolute Stereochemistry Spatial_proximity->Stereochemistry_assigned Dihedral_angles->Stereochemistry_assigned Computational_model Compare with Computational Models Computational_model->Stereochemistry_assigned

Caption: Logical flow for stereochemical assignment using NMR data.

Conclusion

The unambiguous structural assignment of stereoisomers is a critical step in chemical research and drug development. For challenging molecules like 3-Amino-2-fluoro-2-methylpropan-1-ol, a multi-pronged approach utilizing a suite of 1D and 2D NMR experiments is essential. By carefully acquiring and interpreting data from experiments such as ¹H-¹H ROESY and ¹H-¹⁹F HOESY, in conjunction with through-bond correlation experiments and computational modeling, researchers can confidently validate the stereochemical integrity of their compounds. This guide provides a robust framework and detailed protocols to achieve this, ensuring the scientific rigor required for advancing pharmaceutical and chemical innovation.

References

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  • What kind of NMR technique is used to determine the stereo chemistry of a new organic compound? (2016, April 9). ResearchGate. [Link]

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  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (2022). Molecules, 27(19), 6529. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]

  • Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. [Link]

  • Determination of relative stereochemistry. (2009, January 28). NMR Wiki. [Link]

  • 1D Selective 1H - 19F HOESY. (2014, December 5). University of Ottawa NMR Facility Blog. [Link]

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  • Bagno, A., et al. (2004). Quantum Mechanical Calculations of NMR J Coupling Values in the Determination of Relative Configuration in Organic Compounds. The Journal of Organic Chemistry, 69(5), 1547-1554. [Link]

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  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Gauthier, J. R., & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3047-3055. [Link]

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  • Cutignano, A., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 85(4), 2046-2053. [Link]

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Validation

A Cost-Benefit Analysis for Drug Development: 3-Amino-2-fluoro-2-methylpropan-1-ol vs. 3-amino-2-methylpropan-1-ol

A Senior Application Scientist's Guide to Strategic Fluorination in Small Molecule Scaffolds For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Strategic Fluorination in Small Molecule Scaffolds

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly impacts the trajectory of a research program. The strategic incorporation of fluorine into a lead compound is a well-established strategy to enhance its pharmacological profile. This guide provides an in-depth cost-benefit analysis of 3-Amino-2-fluoro-2-methylpropan-1-ol versus its non-fluorinated analog, 3-amino-2-methylpropan-1-ol. By examining the synthetic accessibility, potential for enhanced biological performance, and overall impact on drug discovery timelines and resources, this document aims to provide a comprehensive framework for decision-making.

Introduction: The "Fluorine Advantage" in Small Molecule Design

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to a longer in-vivo half-life and improved bioavailability.[3][4][5] Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's pharmacokinetic and pharmacodynamic properties.[6] This "fluorine advantage" has led to a significant number of fluorinated drugs being approved by the FDA in recent years.[1]

This guide will dissect the cost-benefit trade-offs of applying this strategy to the 3-amino-2-methylpropan-1-ol scaffold, a versatile building block in medicinal chemistry.

Physicochemical Properties: A Tale of Two Scaffolds

A comparison of the fundamental physicochemical properties of the two molecules, extrapolated from available data on similar compounds, provides a foundation for understanding their potential differential behavior in biological systems.

Property3-amino-2-methylpropan-1-ol3-Amino-2-fluoro-2-methylpropan-1-ol (Predicted)
Molecular Weight 89.14 g/mol [7][8]107.13 g/mol
LogP (Predicted) ~ -0.5~ 0.0
pKa (Predicted) ~ 9.5 (for the amine)~ 8.5 (for the amine)
Hydrogen Bond Donors 2 (amine and hydroxyl)2 (amine and hydroxyl)
Hydrogen Bond Acceptors 2 (amine and hydroxyl)3 (amine, hydroxyl, and fluorine)

The introduction of fluorine is predicted to increase the lipophilicity (LogP) and decrease the basicity (pKa) of the amino group. The lower pKa of the fluorinated analog could lead to a lower proportion of the compound being protonated at physiological pH, potentially impacting its interaction with cell membranes and target proteins.

The "Cost" Analysis: A Comparative Look at Synthesis

The economic and practical feasibility of utilizing a building block is intrinsically linked to its synthetic accessibility. Here, we propose and analyze plausible synthetic routes for both compounds.

Synthesis of 3-amino-2-methylpropan-1-ol

A likely and efficient route to 3-amino-2-methylpropan-1-ol is the reduction of a suitable precursor such as (-)-α-methyl-β-alanine.[9]

Experimental Protocol: Synthesis of 3-amino-2-methylpropan-1-ol

  • Reaction Setup: To a stirred solution of (-)-α-methyl-β-alanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add lithium aluminum hydride (LiAlH₄) (2-3 equivalents) at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization of its hydrochloride salt.

Caption: Proposed synthesis of 3-amino-2-methylpropan-1-ol.

The starting material, α-methyl-β-alanine, is commercially available, and the reduction with LiAlH₄ is a standard and high-yielding transformation. The primary costs are associated with the starting material and the reducing agent.

Synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol

The synthesis of the fluorinated analog is inherently more complex, requiring the introduction of a fluorine atom at a tertiary carbon center. A potential route could involve the fluorination of a suitable precursor, such as a protected amino alcohol.

Experimental Protocol: Proposed Synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol

  • Protection: Protect the amino group of 3-amino-2-methylpropan-1-ol with a suitable protecting group (e.g., Boc anhydride) to form a Boc-protected amino alcohol.

  • Oxidation: Oxidize the primary alcohol to an aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).

  • Fluorination: Treat the resulting aldehyde with a nucleophilic fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) to introduce the fluorine atom at the adjacent tertiary carbon, followed by reduction of the intermediate.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Caption: Proposed multi-step synthesis of the fluorinated analog.

This multi-step synthesis involves more expensive reagents (e.g., DAST) and requires careful optimization of each step to achieve a reasonable overall yield. Consequently, the cost of producing 3-Amino-2-fluoro-2-methylpropan-1-ol is anticipated to be significantly higher than its non-fluorinated counterpart. While 3-amino-2-methylpropan-1-ol has been commercially available, with its hydrochloride salt being sold for research purposes, 3-Amino-2-fluoro-2-methylpropan-1-ol is not readily found in supplier catalogs, suggesting it would likely require custom synthesis, further increasing its cost.[7][10]

The "Benefit" Analysis: Anticipated Performance Enhancements

The higher cost of the fluorinated building block must be justified by tangible benefits in the drug development process. Based on established principles of medicinal chemistry, the incorporation of fluorine at the 2-position of 3-amino-2-methylpropan-1-ol is expected to confer several advantages.

Enhanced Metabolic Stability

The C-F bond is significantly stronger than the C-H bond, making the fluorinated compound more resistant to oxidative metabolism. This is a critical advantage, as rapid metabolism is a common reason for the failure of drug candidates.[3][4][5] By blocking a potential site of metabolism, the introduction of fluorine can lead to a longer in-vivo half-life, reduced clearance, and a more favorable pharmacokinetic profile.

Modulation of Physicochemical Properties for Improved Bioavailability

As noted earlier, fluorination is predicted to increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and improve oral bioavailability.[2] While a delicate balance must be struck to avoid excessive lipophilicity, which can lead to off-target effects and poor solubility, the modest increase predicted for a single fluorine atom is often beneficial.

Altered Conformation and Binding Affinity

The introduction of a fluorine atom can subtly alter the conformational preferences of a molecule. This can lead to a more favorable orientation for binding to the target protein, resulting in increased potency. The unique electronic properties of fluorine can also lead to new, favorable interactions within the binding pocket, such as hydrogen bonding or dipole-dipole interactions.[11][12]

Cost-Benefit Framework: A Decision Matrix

Feature3-amino-2-methylpropan-1-ol3-Amino-2-fluoro-2-methylpropan-1-ol
Cost LowerSignificantly Higher
Synthesis Complexity Low (potentially 1-2 steps)High (multi-step)
Commercial Availability Available from some suppliers (may be discontinued by others)Likely requires custom synthesis
Metabolic Stability Lower (potential for oxidation at C-2)Higher (C-F bond resists oxidation)
Bioavailability Potentially lowerPotentially higher due to increased lipophilicity
Binding Affinity BaselinePotential for enhancement through conformational and electronic effects
Risk Lower initial investment, higher risk of downstream failure due to poor pharmacokineticsHigher initial investment, potentially lower risk of late-stage attrition

Conclusion and Recommendation

The choice between 3-Amino-2-fluoro-2-methylpropan-1-ol and 3-amino-2-methylpropan-1-ol is a strategic one that depends on the specific goals and stage of a drug discovery project.

For early-stage exploratory studies where rapid synthesis of a diverse set of analogs is the priority, the lower cost and simpler synthesis of 3-amino-2-methylpropan-1-ol make it the more pragmatic choice. It allows for a broader initial screen to establish structure-activity relationships without a significant upfront investment.

However, for lead optimization programs where a promising but metabolically labile scaffold has been identified, the investment in the synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol is strongly recommended. The potential for significantly improved metabolic stability, bioavailability, and potency can de-risk the project and increase the likelihood of identifying a viable clinical candidate. The higher initial cost of the fluorinated building block can be viewed as an investment that mitigates the much greater cost of late-stage clinical failures.

Ultimately, the decision should be data-driven. If the non-fluorinated analog shows promising in-vitro activity but suffers from poor metabolic stability in early ADME (absorption, distribution, metabolism, and excretion) studies, the synthesis and evaluation of the fluorinated counterpart becomes a logical and compelling next step.

References

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  • 3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol. Chemspace. Accessed March 29, 2026. [Link]

  • Zelenin, A. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US20040102651A1.
  • 3-[(2-aminoethyl)(methyl)amino]propan-1-ol. Molport. Accessed March 29, 2026. [Link]

  • 3-Amino-2-methyl-1-propanol. PubChem. Accessed March 29, 2026. [Link]

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  • Meanwell, N. A. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ACS Publications. 2026. [Link]

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  • Robalo, J. R.; Vila Verde, A. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. RSC Publishing. 2020. [Link]

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Safety & Regulatory Compliance

Safety

Guidance Document: Proper Disposal Procedures for 3-Amino-2-fluoro-2-methylpropan-1-ol

Here is the comprehensive guide on the proper disposal of 3-Amino-2-fluoro-2-methylpropan-1-ol. As your partner in research and development, we are committed to providing value that extends beyond the product itself.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive guide on the proper disposal of 3-Amino-2-fluoro-2-methylpropan-1-ol.

As your partner in research and development, we are committed to providing value that extends beyond the product itself. This guide offers a detailed, field-proven framework for the safe and compliant disposal of 3-Amino-2-fluoro-2-methylpropan-1-ol (CAS No. 402-27-7), a valuable building block in medicinal chemistry. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and practicing environmental stewardship.

Core Principle: Hazard Identification and Risk Assessment

Before any disposal action is taken, a thorough understanding of the compound's specific hazards is paramount. 3-Amino-2-fluoro-2-methylpropan-1-ol is not a benign substance; its structure—containing both a fluorine atom and an amine group—dictates its disposal pathway.

The primary risks associated with this compound inform every subsequent step of the disposal process. The presence of fluorine is the most critical factor, as improper thermal disposal (incineration) can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas. The amine group imparts basicity, creating incompatibility with acidic waste streams.

Hazard ClassDescription & Disposal ImplicationSource
Skin Corrosion/Irritation Causes skin irritation. May cause serious burns upon prolonged contact. Implication: Mandates the use of nitrile or neoprene gloves and a lab coat. All contaminated PPE must be disposed of as solid chemical waste.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. Implication: Requires ANSI-rated safety glasses or goggles. Any eye contact necessitates immediate and prolonged flushing.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol. Implication: All handling and waste consolidation must occur in a certified chemical fume hood.[1]
Halogenated Compound Contains a covalently bonded fluorine atom. Implication: This is the defining characteristic for waste segregation. The compound must be disposed of in a designated halogenated organic waste stream.[2]
Chemical Incompatibility As an amine, it is basic and will react exothermically with strong acids. Implication: Never mix this waste with acidic waste streams to prevent violent reactions and gas evolution.[3]

Pre-Disposal Planning: Segregation, Containment, and Labeling

Proper disposal begins long before the waste container is full. Meticulous planning prevents safety incidents and ensures compliance.

Step 1: Consult Your Institutional Environmental Health & Safety (EHS) Department This is the most critical step. Your local EHS office provides the definitive guidelines for your specific location, including approved waste containers, labeling requirements, and pickup schedules. They are your partners in compliance.

Step 2: Waste Stream Identification & Segregation The causality here is clear: to prevent dangerous reactions and ensure proper final treatment, waste streams must be rigorously segregated. Based on its fluorine content, 3-Amino-2-fluoro-2-methylpropan-1-ol and materials contaminated with it must be designated for the Halogenated Organic Waste stream.

  • Liquid Waste: Collect in a dedicated, properly labeled container. This includes unused reagent, reaction mother liquors, and solvent rinses from contaminated glassware.

  • Solid Waste: Collect contaminated solids (e.g., filter paper, silica gel, contaminated gloves, weigh boats) in a separate, clearly labeled solid waste container or a heavy-duty, sealable bag designated for halogenated solid waste.

Step 3: Container Selection and Management Select a container made of a compatible material, typically borosilicate glass or high-density polyethylene (HDPE), with a secure, screw-top cap. The container must be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks. Crucially, do not fill the waste container beyond 80% capacity to allow for vapor expansion and prevent spills during transport [4].

Step 4: Compliant Labeling Improperly labeled waste is a major source of regulatory fines and safety incidents. Your EHS department will provide specific labels, but they must, at a minimum, include the following information as mandated by the EPA's Resource Conservation and Recovery Act (RCRA):

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "3-Amino-2-fluoro-2-methylpropan-1-ol" and any other components in the waste mixture.

  • The approximate concentration or percentage of each component.

  • The relevant hazard characteristics (e.g., "Irritant," "Corrosive - Basic").

  • The accumulation start date (the date the first drop of waste was added).

  • Your name, lab number, and contact information.

Step-by-Step Disposal and Decontamination Protocols

The following protocols provide direct, operational guidance for common laboratory scenarios. All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Protocol 3.1: Disposal of Unused or Expired Reagent
  • Prepare Waste Container: Place your labeled Halogenated Organic Liquid Waste container in secondary containment within the fume hood.

  • Transfer Reagent: Carefully pour the unused or expired 3-Amino-2-fluoro-2-methylpropan-1-ol directly from its original bottle into the waste container using a funnel.

  • Rinse Original Container (Optional but Recommended): To ensure full transfer and decontaminate the original container, rinse it with a minimal amount (<10 mL) of a suitable solvent (e.g., methanol or isopropanol). Add this rinse solvent (rinsate) to the same halogenated waste container. This practice, known as triple rinsing, is a best practice for rendering containers non-hazardous for disposal, though policies vary by institution [5].

  • Seal and Log: Securely cap the waste container. Record the added volume in your laboratory's waste log.

Protocol 3.2: Disposal of Contaminated Labware (Glassware, Stir Bars)
  • Initial Rinse: Rinse the contaminated item with a small volume of an appropriate organic solvent (e.g., methanol, acetone). Collect this first rinse as halogenated liquid waste. This removes the bulk of the contamination.

  • Secondary Wash: Proceed with your standard glassware cleaning procedure (e.g., soap and water, base bath). The initial hazardous rinse ensures that subsequent washes do not introduce hazardous chemicals into the sewer system.

  • Disposal of Disposables: Items like contaminated pipette tips, chromatography columns, and filter paper should be placed directly into the designated Halogenated Organic Solid Waste container.

Protocol 3.3: Spill Cleanup and Disposal

Immediate and correct response to a spill is critical.

Required PPE for Spill Cleanup
Double-glove with nitrile gloves
Chemical splash goggles
Impervious lab coat or apron
Closed-toe shoes

For a Small Spill (< 100 mL) inside a Fume Hood:

  • Containment: Ensure the spill is contained within the fume hood. If not already on, increase the sash airflow.

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pad. Do not use paper towels initially as they can degrade.

  • Collection: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material.

  • Disposal: Place the collected material and any contaminated items (including your outer gloves) into a sealed, labeled bag or container for Halogenated Organic Solid Waste .

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like isopropanol), followed by a soap and water wash. Place the used cloth in the solid waste container.

For a Large Spill (> 100 mL) or any spill outside a fume hood:

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institutional EHS/EH&S emergency line immediately. Do not attempt to clean up a large spill yourself. Provide the dispatcher with the chemical name, quantity spilled, and location.

Visualization: The Disposal Decision Workflow

This diagram illustrates the logical flow for managing waste generated from 3-Amino-2-fluoro-2-methylpropan-1-ol.

G start_node Waste Generated (3-Amino-2-fluoro-2-methylpropan-1-ol) identify_type Identify Waste Type start_node->identify_type decision_node decision_node process_node process_node end_node end_node ehs_node ehs_node pure_reagent Unused/Expired Reagent or Reaction Mixture identify_type->pure_reagent Liquid contaminated_solid Contaminated Solids (Gloves, Paper, Silica) identify_type->contaminated_solid Solid spill Accidental Spill identify_type->spill Spill collect_liquid Collect in Labeled Halogenated Liquid Waste pure_reagent->collect_liquid collect_solid Collect in Labeled Halogenated Solid Waste contaminated_solid->collect_solid spill_size Spill Size? spill->spill_size small_spill Small Spill (<100mL) Inside Hood spill_size->small_spill Small large_spill Large Spill (>100mL) or Outside Hood spill_size->large_spill Large absorb Absorb with Inert Material small_spill->absorb evacuate_notify EVACUATE AREA NOTIFY EHS large_spill->evacuate_notify final_steps Seal Container (at 80% full) Store in Secondary Containment Log Waste Volume collect_liquid->final_steps collect_solid->final_steps absorb->collect_solid ehs_pickup Arrange Pickup with EHS final_steps->ehs_pickup

Figure 1. Decision workflow for the safe segregation and disposal of waste containing 3-Amino-2-fluoro-2-methylpropan-1-ol.

Documentation and Final Hand-Off

Maintain a meticulous hazardous waste log for each container. This is not just good practice; it is a legal requirement. When the container is ready for pickup, ensure the cap is tight, the exterior is clean, and the label is fully visible. Store it in your lab's designated waste accumulation area until it is collected by trained EHS personnel or a licensed hazardous waste contractor.

By following these procedures, you build a culture of safety, ensure the integrity of your research environment, and protect our shared ecosystem.

References

  • Managing Your Hazardous Waste: A Guide for Small Businesses. United States Environmental Protection Agency (EPA). EPA-F-21-001. [Link]

  • Chemical Incompatibility Chart. Occupational Safety and Health Administration (OSHA). Accessed October 2023. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press (2011). Chapter 5: Management of Chemical Waste. [Link]

  • RCRA Empty Container Provisions. United States Environmental Protection Agency (EPA). Title 40 of the Code of Federal Regulations (CFR) at section 261.7. [Link]

Handling

Personal protective equipment for handling 3-Amino-2-fluoro-2-methylpropan-1-ol

As a Senior Application Scientist overseeing the integration of specialized building blocks into drug discovery pipelines, I approach laboratory safety not as a checklist, but as a system of applied chemistry. 3-Amino-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of specialized building blocks into drug discovery pipelines, I approach laboratory safety not as a checklist, but as a system of applied chemistry.

3-Amino-2-fluoro-2-methylpropan-1-ol (CAS: 1800560-83-1) is a highly valuable bifunctional aliphatic amino alcohol. While the fluorine substitution is highly desirable for medicinal chemistry—often improving metabolic stability and modulating the pKa of the adjacent amine[1]—it fundamentally alters the molecule's physical and toxicological profile. To handle this compound safely, we must understand the causality behind its hazards and implement a self-validating operational protocol.

The Causality of Risk: Why Standard PPE is Insufficient

Designing an effective safety protocol requires understanding the physicochemical mechanisms of the hazard:

  • Corrosivity and Irritation (The Amine Group): Aliphatic amines are inherently basic. Upon contact with the aqueous environment of the eyes or skin, they undergo rapid hydrolysis, generating a localized high pH. This can cause the saponification of dermal lipids and lead to irreversible corneal opacity within hours of exposure[2].

  • Enhanced Dermal Penetration (The Fluorine Atom): The incorporation of a highly electronegative fluorine atom increases the compound's lipophilicity compared to non-fluorinated analogs[1]. This enhanced lipophilicity facilitates rapid partitioning through the stratum corneum, meaning dermal exposure can bypass standard physiological barriers and lead to faster systemic absorption[1].

  • Aerosol and Vapor Risks: While often solid or viscous at room temperature, any mechanical agitation (dust formation) or dissolution in volatile organic solvents creates a severe inhalation hazard that standard surgical masks cannot mitigate[3].

Mandatory Personal Protective Equipment (PPE) Matrix

To counteract these specific physicochemical risks, the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationCausality & Justification
Eye/Face Tightly fitting safety goggles & face shield (EN 166 or NIOSH approved).Protects against micro-aerosolization and splashes. The basic amine can cause severe, irreversible eye damage[2][3].
Hands Double-gloving: Inner Nitrile (0.1 mm), Outer Neoprene or Butyl Rubber (min. 0.4 mm).Impermeable to aliphatic amino alcohols. Fluorination increases lipophilicity, requiring strict, multi-layered barrier integrity[1][3].
Body Fire/flame-resistant lab coat and chemical-resistant apron.Prevents dermal exposure. Amino alcohols can be absorbed through the skin, causing systemic toxicity[3].
Respiratory Full-face respirator with organic vapor (OV) cartridges or air-supplied system.Required if fume hood ventilation is inadequate, during scale-up, or during spill recovery to prevent inhalation of corrosive vapors[3][4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Environmental Control & Preparation

  • Action: Clear the workspace of incompatible materials (strong oxidizing agents, acids) and activate the chemical fume hood. Ensure explosion-proof lighting and non-sparking tools are available if handling in flammable solvents[3].

  • Validation Check: Visually confirm the fume hood flow monitor reads >100 feet per minute (fpm) and the sash is positioned at or below the certified working height.

Step 2: PPE Donning & Integrity Verification

  • Action: Don the fire-resistant lab coat, chemical apron, tightly fitting goggles, and double gloves[3].

  • Validation Check: Perform a visual inspection and a pneumatic inflation test of the outer gloves to ensure zero pinhole leaks before handling the chemical.

Step 3: Chemical Transfer

  • Action: Handle the compound exclusively within the validated fume hood. If the compound is viscous or solid, use anti-static spatulas to prevent electrostatic discharge[2][3]. Keep the primary container tightly closed immediately after transfer[4].

  • Validation Check: Verify that no dust or aerosols are visibly generated during the transfer process. If aerosolization occurs, halt operations and upgrade to a full-face respirator.

Spill Response & Disposal Plan

In the event of a spill, the basicity of the amino alcohol dictates our response. Never use acidic neutralizers directly on a concentrated spill , as the resulting acid-base reaction is highly exothermic and will rapidly vaporize the fluorinated compound.

Step 1: Evacuation and Isolation

  • Action: Immediately evacuate personnel from the immediate vicinity and upwind of the spill/leak[3]. Remove all sources of ignition[3].

  • Validation Check: Confirm the area is secured and access is restricted to trained personnel wearing full-face respirators and heavy-duty chemical suits.

Step 2: Containment and Absorption

  • Action: Do not flush with water. Absorb the product using strictly inactive, non-combustible materials (e.g., dry sand, diatomaceous earth, or vermiculite)[2][4].

  • Validation Check: Ensure the perimeter of the spill is fully diked with sand before applying absorbent to the center to prevent lateral spread.

Step 3: Waste Management

  • Action: Use non-sparking tools to collect the absorbed material and place it into a sealable, hazardous waste container specified by United Nations Transport Regulations[3][4].

  • Validation Check: Seal the container, label it explicitly as "Corrosive/Fluorinated Organic Waste," and transfer it to a well-ventilated, cool storage area (<40°C) away from direct sunlight pending institutional disposal[2][4].

Process Visualization

Workflow Start Pre-Operation Readiness PPE Don PPE & Integrity Check (Goggles, Double Gloves) Start->PPE Hood Fume Hood Verification (Flow > 100 fpm) PPE->Hood Handle Chemical Handling (3-Amino-2-fluoro-2-methylpropan-1-ol) Hood->Handle Spill Spill Detected? Handle->Spill Contain Containment via Inactive Absorbent (Dry Sand / Earth) Spill->Contain Yes Disposal Hazardous Waste Disposal (Sealed Container) Spill->Disposal No Contain->Disposal Decon Decontamination & Doffing Disposal->Decon

Fig 1. Operational workflow and spill response logic for fluorinated amino alcohols.

References

  • AMINO ALCOHOL EA SDS - Nippon Nyukazai Co., Ltd. - 2

  • AMINO ALCOHOL 2FA SDS - Nippon Nyukazai Co., Ltd. - 4

  • 3-Amino-4-octanol SDS, 1001354-72-8 Safety Data Sheets - ECHEMI - 3

  • 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL - Benchchem -1

Sources

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